1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-
Description
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Properties
CAS No. |
65416-20-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-benzyl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-10-11(2)15-14(16-12(10)3)9-13-7-5-4-6-8-13/h4-8,10-12,14H,9H2,1-3H3 |
InChI Key |
SZDSPAWGINTJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- (CAS 65416-20-8)
[1]
Executive Summary
1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- (CAS 65416-20-8) is a specialized high-molecular-weight acetal used primarily as a fragrance ingredient.[1][2][3][4] Chemically defined as 2-benzyl-4,5,6-trimethyl-1,3-dioxane , it is synthesized via the condensation of phenylacetaldehyde with 3-methyl-2,4-pentanediol (often referred to in trade contexts as "isohexylene glycol").
This compound belongs to a class of cyclic acetals valued in perfumery for their stability in aggressive media (e.g., bleach, detergents) where aldehydes would otherwise degrade. Its olfactory profile is characterized by floral and green notes , providing substantivity and volume to fragrance accords.
Chemical Identity & Stereochemistry
The molecule features a 1,3-dioxane heterocyclic ring substituted with three methyl groups and one benzyl group.[5][6][7] The presence of four chiral centers (C2, C4, C5, C6) results in a complex mixture of diastereomers, which contributes to the richness of its odor profile.
Table 1: Chemical Identification
| Parameter | Detail |
| CAS Registry Number | 65416-20-8 |
| IUPAC Name | 2-Benzyl-4,5,6-trimethyl-1,3-dioxane |
| Synonyms | Phenylacetaldehyde isohexylene glycol cyclic acetal; 2,4-O-Phenethylidene(3-methyl)pentylene-2,4-diol |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| SMILES | CC1C(C(OC(O1)CC2=CC=CC=C2)C)C |
| InChI Key | SZDSPAWGINTJBP-UHFFFAOYSA-N |
Physicochemical Properties[1][9][10][11]
Unlike the volatile parent 1,3-dioxane, this derivative is a high-boiling liquid with significant lipophilicity, making it an excellent fixative.
Table 2: Physical Properties
| Property | Value | Context/Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Boiling Point | ~296.8°C | @ 760 mmHg (Predicted) |
| Density | 0.971 g/cm³ | @ 25°C |
| Refractive Index | 1.484 | @ 20°C |
| Flash Point | 141.5°C | Closed Cup |
| LogP (Octanol/Water) | 3.5 | Predicted (High Lipophilicity) |
| Solubility | Insoluble in water; Soluble in ethanol, oils | Amphiphilic nature |
Synthesis & Manufacturing Protocol
The industrial synthesis of CAS 65416-20-8 follows a classic acid-catalyzed acetalization pathway. The reaction involves the condensation of Phenylacetaldehyde with 3-Methyl-2,4-pentanediol .
Reaction Mechanism
The carbonyl oxygen of the phenylacetaldehyde is protonated, making the carbonyl carbon electrophilic. The diol's hydroxyl groups attack this carbon sequentially, eliminating a molecule of water to close the 1,3-dioxane ring.
Figure 1: Acid-catalyzed synthesis pathway for 2-benzyl-4,5,6-trimethyl-1,3-dioxane.
Experimental Protocol (Bench Scale)
Reagents:
-
Phenylacetaldehyde (1.0 eq)
-
3-Methyl-2,4-pentanediol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.5 mol%)
-
Solvent: Toluene or Cyclohexane (for azeotropic distillation)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Add phenylacetaldehyde, 3-methyl-2,4-pentanediol, and solvent to the flask.
-
Catalysis: Add p-TSA catalyst.
-
Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3-5 hours).
-
Neutralization: Cool the mixture to room temperature. Wash with 5% NaHCO₃ solution to neutralize the acid catalyst.
-
Work-up: Separate the organic layer, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove solvent under reduced pressure. Purify the crude oil via fractional vacuum distillation to isolate the target dioxane mixture.
Olfactory & Functional Profile
-
Odor Character: The compound exhibits a floral, green profile.[7] It bridges the gap between fresh, leafy top notes and deeper, balsamic base notes.
-
Stability: Unlike phenylacetaldehyde (which is prone to oxidation and polymerization), the dioxane acetal is highly stable in alkaline media (soaps) and oxidizing environments (bleach).
-
Substantivity: Due to its high molecular weight and LogP (3.5), it acts as a fixative, extending the longevity of floral accords on skin and fabric.
Analytical Characterization
Validating the identity of CAS 65416-20-8 requires distinguishing it from its structural isomer, Reseda Body (4,4,6-trimethyl-2-benzyl-1,3-dioxane).
GC-MS Fragmentation
-
Molecular Ion: m/z 220 (Weak)
-
Base Peak: Typically m/z 91 (Tropylium ion, characteristic of the benzyl group).
-
Diagnostic Fragments: Loss of the benzyl group (M-91) and fragmentation of the trimethyl-dioxane ring.
NMR Spectroscopy
-
¹H NMR: The acetal proton at C2 appears as a triplet or doublet of doublets around 4.5–5.0 ppm , depending on the stereochemistry (axial/equatorial). The benzyl methylene protons appear around 2.8–3.0 ppm . The three methyl groups on the ring will show distinct splitting patterns (doublets) in the 0.8–1.2 ppm range.
Safety & Toxicology
While specific toxicological data for this exact isomer is limited in public domains, it is regulated under general fragrance acetal guidelines.
-
GHS Classification (Predicted):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation:[8] Category 2A (Causes serious eye irritation).
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).
-
-
Handling: Wear nitrile gloves and safety goggles. Avoid mist formation.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis back to the aldehyde over long periods.
References
Sources
- 1. CAS Numbers : From 00000041820228 to 00000068037014 [perflavory.com]
- 2. CAS Number Listing : Starting with 41820-22-8 to 68037-01-4 [thegoodscentscompany.com]
- 3. All Ingredients Information : Starting with P [thegoodscentscompany.com]
- 4. All Ingredients Listing : From paa to phz [thegoodscentscompany.com]
- 5. aei.pitt.edu [aei.pitt.edu]
- 6. norman-network.com [norman-network.com]
- 7. scent.vn [scent.vn]
- 8. scribd.com [scribd.com]
- 9. echemi.com [echemi.com]
2-benzyl-4,5,6-trimethyl-1,3-dioxane chemical structure and synonyms
Chemical Structure, Synthesis, and Analytical Characterization
Part 1: Executive Summary & Core Identity
2-Benzyl-4,5,6-trimethyl-1,3-dioxane (CAS: 65416-20-8) is a specialized cyclic acetal used primarily in the fragrance and flavor industries for its stable, green, floral, and rose-like olfactory profile. In the context of pharmaceutical development, it represents a critical class of acetal-based excipients and intermediates. Its structural complexity—derived from the condensation of phenylacetaldehyde with the branched diol isohexylene glycol (3-methyl-2,4-pentanediol)—presents unique challenges in stereochemical resolution and analytical characterization.
This guide provides a definitive technical analysis of the molecule, distinguishing it from its common isomer derived from hexylene glycol (2-methyl-2,4-pentanediol), and outlines protocols for its synthesis, identification, and stability profiling.
Chemical Identity Table[1]
| Parameter | Detail |
| CAS Registry Number | 65416-20-8 |
| IUPAC Name | 2-Benzyl-4,5,6-trimethyl-1,3-dioxane |
| Common Synonyms | Phenylacetaldehyde isohexylene glycol cyclic acetal; 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| SMILES | CC1C(OC(OC1C)CC2=CC=CC=C2)C |
| InChI Key | SZDSPAWGINTJBP-UHFFFAOYSA-N |
| Regulatory Status | EINECS 265-759-4; Listed in TSCA and IFRA inventories. |
Part 2: Structural Analysis & Stereochemistry
Connectivity and Isomerism
The molecule features a 1,3-dioxane ring substituted at four positions. The numbering and substitution pattern are critical for distinguishing this compound from its structural isomers.
-
Position 2: Benzyl group (derived from phenylacetaldehyde).[1]
-
Positions 4, 5, 6: Methyl groups (derived from the 3-methyl-2,4-pentanediol backbone).
Critical Distinction: Researchers often confuse this compound with 2-benzyl-4,4,6-trimethyl-1,3-dioxane (CAS 67633-94-7).
-
Target (CAS 65416-20-8): Derived from 3-methyl-2,4-pentanediol (Isohexylene glycol).[1] Methyls are distributed at C4, C5, and C6.
-
Common Analog (CAS 67633-94-7): Derived from 2-methyl-2,4-pentanediol (Hexylene glycol).[1] Methyls are at C4 (gem-dimethyl) and C6.
Stereochemical Complexity
The synthesis of 2-benzyl-4,5,6-trimethyl-1,3-dioxane generates a complex mixture of stereoisomers due to multiple chiral centers:
-
Diol Precursor: 3-methyl-2,4-pentanediol contains three stereogenic centers (C2, C3, C4 of the diol chain).
-
Acetal Formation: The ring closure at C2 of the dioxane creates a new chiral center, which can exist in cis or trans configurations relative to the ring substituents.
This results in multiple diastereomers (racemic pairs and meso forms), necessitating high-resolution gas chromatography (GC) or NMR for complete separation and characterization.
Visualization: Structural Synthesis Logic
Caption: Synthesis pathway via acid-catalyzed condensation. The specific methyl substitution pattern of the diol dictates the 4,5,6-trimethyl topology of the dioxane ring.
Part 3: Synthesis & Manufacturing Protocol
Reagents and Materials
-
Precursor A: Phenylacetaldehyde (freshly distilled to remove phenylacetic acid).
-
Precursor B: 3-Methyl-2,4-pentanediol (commercially available as "Isohexylene glycol").
-
Catalyst: p-Toluenesulfonic acid (pTSA) or heterogeneous acid catalyst (e.g., Amberlyst-15).
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
Step-by-Step Protocol
-
Charge: In a 3-neck round-bottom flask equipped with a Dean-Stark trap, charge 1.0 equivalent of Phenylacetaldehyde and 1.2 equivalents of 3-Methyl-2,4-pentanediol.
-
Solvation: Add Toluene (approx. 5-10 volumes) to dissolve the reactants.
-
Catalysis: Add 0.5–1.0 mol% of pTSA.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.
-
Completion: Reaction is complete when water evolution ceases (typically 3–6 hours).
-
Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ solution to neutralize the catalyst. Wash with brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Distillation: Purify the crude oil via fractional vacuum distillation. The product typically boils >120°C at reduced pressure (e.g., 5 mmHg).
Analytical Validation (Self-Validating System)
-
FT-IR: Disappearance of the carbonyl stretch (C=O) at ~1720 cm⁻¹ and appearance of characteristic C-O-C acetal bands at 1050–1150 cm⁻¹.
-
GC-MS: Identification of the molecular ion peak [M]+ = 220 m/z. Fragmentation typically shows a tropylium ion (m/z 91) characteristic of the benzyl group.
Part 4: Physical & Chemical Properties[2][3]
The following data summarizes the physicochemical profile of 2-benzyl-4,5,6-trimethyl-1,3-dioxane.
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Floral, Green, Herbal, Rose, Hyacinth |
| Solubility (Water) | Low (2.08 g/L @ 25°C) |
| Solubility (Ethanol) | High (410 g/L @ 25°C) |
| Boiling Point | >250°C (at 760 mmHg, estimated); Distillable under vacuum |
| Flash Point | >100°C (Closed Cup) |
| Stability | Stable in neutral and alkaline media; hydrolyzes in acidic aqueous media to revert to aldehyde and diol. |
Stability in Drug Development
For pharmaceutical applications, the stability of the acetal linkage is paramount.
-
pH Sensitivity: Acetals are acid-labile. Formulations with pH < 4.0 may risk hydrolysis, releasing phenylacetaldehyde (a reactive electrophile) and the diol.
-
Excipient Compatibility: Compatible with non-acidic binders and fillers.
Part 5: Analytical Characterization & Impurity Profiling
Differentiation from the 4,4,6-trimethyl isomer is critical for quality control.
NMR Spectroscopy (Expected Signals)
-
¹H NMR (CDCl₃, 400 MHz):
-
Acetal Proton (H2): A triplet or doublet of doublets at δ 4.5–5.0 ppm (depending on stereochemistry).
-
Benzyl Protons: Multiplet at δ 7.1–7.4 ppm (aromatic) and doublet/multiplet at δ 2.8–3.0 ppm (benzylic CH₂).
-
Ring Methyls: Three distinct methyl signals (doublets) in the δ 0.8–1.2 ppm range.
-
Contrast with 4,4,6-isomer: The 4,4,6-isomer would show two singlet methyls (gem-dimethyl) and one doublet methyl. The presence of three doublet methyls confirms the 4,5,6-substitution pattern.
-
Mass Spectrometry (Fragmentation)
-
Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺).
-
Molecular Ion: m/z 220 (often weak).
-
Loss of Benzyl: m/z 129 (M - 91).
Analytical Workflow Diagram
Caption: Analytical logic tree for distinguishing the target 4,5,6-trimethyl isomer from the common 4,4,6-trimethyl impurity.
References
-
Scent.vn . (n.d.). 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- Odor Profile and Properties. Retrieved March 4, 2026, from [Link]
-
US EPA . (2023). Substance Details: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-. Substance Registry Services. Retrieved March 4, 2026, from [Link]
-
Norman Network . (n.d.). Inventory of Ingredients Employed in Cosmetic Products: Phenylacetaldehyde Isohexylene Glycol Cyclic Acetal. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 96316, 3-Methyl-2,4-pentanediol. Retrieved March 4, 2026, from [Link]
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phenylacetaldehyde 3-methyl-2,4-pentanediol acetal fragrance profile
An In-depth Technical Guide to the Fragrance Profile of Phenylacetaldehyde 3-Methyl-2,4-Pentanediol Acetal
Foreword for the Research Professional
The landscape of fragrance chemistry is one of continuous innovation, where the perfumer's palette is expanded through the synthesis of novel aroma chemicals. Phenylacetaldehyde, a foundational ingredient with a potent, hyacinth-like aroma, serves as a frequent starting point for chemical modification.[1] Its inherent instability, particularly in alkaline media, necessitates derivatization, with acetal formation being a primary strategy for enhancing stability and modulating its olfactory character.[2][3]
This guide delves into the specific characteristics of phenylacetaldehyde 3-methyl-2,4-pentanediol acetal. While this particular acetal is not extensively documented in public-domain literature—suggesting it may be a novel or proprietary molecule—its fragrance profile and physicochemical properties can be expertly inferred. This analysis is built upon the well-established principles of acetal chemistry and a comprehensive review of its constituent parts: phenylacetaldehyde[1] and 3-methyl-2,4-pentanediol, as well as structurally related, commercially significant acetals such as Phenylacetaldehyde Dimethyl Acetal (PADMA)[2][4][5] and Phenylacetaldehyde Glyceryl Acetal (PAGA).[3][6][7][8]
This document is structured to provide the research and development professional with a foundational understanding, from theoretical synthesis to application, grounded in the established science of analogous fragrance molecules.
Molecular Overview and Physicochemical Properties
The target molecule is formed through the acid-catalyzed reaction of phenylacetaldehyde with 3-methyl-2,4-pentanediol. This reaction converts the unstable aldehyde functional group into a stable cyclic acetal, significantly increasing the molecule's longevity and resistance to degradation.
Properties of Precursor Molecules
A thorough understanding of the precursors is essential for predicting the properties of the final acetal.
| Property | Phenylacetaldehyde | 3-Methyl-2,4-pentanediol |
| CAS Number | 122-78-1[1] | 5683-44-3[9] |
| Molecular Formula | C₈H₈O[1] | C₆H₁₄O₂[9] |
| Molecular Weight | 120.15 g/mol [1] | 118.17 g/mol [9] |
| Appearance | Colorless liquid[1] | Colorless liquid[10] |
| Boiling Point | 195 °C[1] | 197 °C[10] |
| Density | 1.079 g/mL[1] | 0.92 g/cm³ at 20 °C[11] |
| Odor Profile | Intense green, floral (hyacinth), sweet, honey-like.[1][4][12] | Mild, sweetish.[10] |
Predicted Properties of Phenylacetaldehyde 3-Methyl-2,4-Pentanediol Acetal
Based on the precursors and the principles of acetal chemistry, the following properties for the target molecule can be projected:
| Property | Predicted Value / Description | Rationale |
| CAS Number | Not publicly assigned | Likely a novel or proprietary compound |
| Molecular Formula | C₁₄H₂₀O₂ | Derived from condensation reaction (C₈H₈O + C₆H₁₄O₂ - H₂O) |
| Molecular Weight | 220.31 g/mol | Sum of precursor weights minus the weight of water |
| Appearance | Colorless to pale yellow viscous liquid | Typical for fragrance acetals of this molecular weight |
| Boiling Point | > 250 °C | Significantly higher than precursors due to increased molecular weight and hydrogen bonding potential |
| LogP | ~2.5 - 3.5 | Estimated increase in lipophilicity compared to PAGA (LogP 0.8)[7] due to the larger, more alkyl-like diol |
| Stability | High | The acetal structure provides excellent stability in various media, including mildly alkaline products like soap.[3] |
Inferred Olfactory Profile: A Synthesis of Precursor Notes
The fragrance of an acetal is a complex interplay between the original aldehyde and the modifying diol. While the core character of phenylacetaldehyde is retained, it is softened, extended, and texturally altered.
-
Primary Character: Green Floral The dominant and most recognizable note will be a sophisticated green floral, reminiscent of hyacinth and lilac .[3][4] Unlike the sharp, sometimes harsh intensity of the parent aldehyde, the acetal form will present a smoother, more diffuse, and naturalistic floralcy.
-
Secondary Nuances: Honeyed Rose and Damp Earth The inherent honeyed sweetness of phenylacetaldehyde will be preserved, blending with rosy undertones.[6][7] This is often described in related acetals as a "dried rose" or "cyclamen" character.[6][7][8] Furthermore, the earthy, "flower-stem" and "mushroom" notes often associated with phenylacetaldehyde derivatives like PADMA are expected to be present, lending a damp, petrichor-like quality that enhances naturalism.[2][13][14]
-
Tertiary Aspect (from the Diol): Subtle Woody, Waxy Texture The 3-methyl-2,4-pentanediol moiety is the key differentiator. Compared to the simple glycerol in PAGA, this branched C6 diol is expected to impart a greater substantive character. The methyl group may introduce subtle woody or nutty undertones and contribute to a waxy, petal-like texture, enhancing the overall complexity and mouthfeel of the fragrance.
-
Performance:
-
Tenacity: Extremely long-lasting. Acetal formation is a well-known strategy for increasing the longevity of an aroma chemical. The tenacity on a smelling strip is predicted to be well over 300 hours, making it a true base note.[8]
-
Strength: Powerful, but less diffusive than the parent aldehyde. Effective even at very low concentrations.[2][4]
-
Synthesis Protocol and Mechanistic Rationale
The synthesis of phenylacetaldehyde 3-methyl-2,4-pentanediol acetal follows the standard principles of acid-catalyzed acetalization, a reversible condensation reaction.
General Experimental Protocol
-
Reactor Setup: A round-bottom flask is charged with equimolar amounts of phenylacetaldehyde and 3-methyl-2,4-pentanediol in a suitable non-polar solvent (e.g., toluene or cyclohexane) to facilitate azeotropic removal of water.
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is added to the mixture.
-
Reaction Execution: The flask is fitted with a Dean-Stark apparatus and a condenser. The mixture is heated to reflux. The water formed during the reaction is continuously removed as an azeotrope with the solvent, driving the equilibrium towards the product.
-
Monitoring: The reaction progress is monitored by tracking the amount of water collected in the Dean-Stark trap and can be confirmed by techniques like GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final high-purity acetal.
Mechanistic Diagram
The following diagram illustrates the acid-catalyzed formation of the cyclic acetal.
Caption: Acid-catalyzed reaction pathway for the formation of the target acetal.
Causality in Experimental Design
-
Azeotropic Water Removal: The use of a Dean-Stark trap is critical. Acetal formation is a reversible equilibrium. By continuously removing the water byproduct, Le Châtelier's principle dictates that the equilibrium will shift to the right, maximizing the yield of the desired acetal.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the diol.
-
Vacuum Distillation: The high predicted boiling point and thermal sensitivity of the final product make purification by vacuum distillation essential. This allows for distillation at a lower temperature, preventing degradation and ensuring the integrity of the fragrance profile.
Applications in Fragrance Formulations
Drawing parallels from PADMA and PAGA, the target acetal would be a highly versatile and valuable ingredient for perfumers.[2][3]
-
Fine Fragrance: Used as a heart or base note to provide a lasting green-floral character, particularly in hyacinth, lilac, muguet, and rose compositions.[2][4] Its complexity would allow it to bridge floral notes with woody or chypre accords.
-
Personal Care (Soaps, Lotions): The acetal's excellent stability in mildly alkaline conditions makes it a superior choice over the raw aldehyde for perfuming soaps and other personal care products where fragrance integrity over time is crucial.[3]
-
Home Care (Candles, Diffusers): Its low volatility and high stability at elevated temperatures make it suitable for use in candles and air fresheners, providing a consistent and long-lasting scent release.[3]
-
Modifier and Fixative: It can act as a modifier for other floral notes, adding a natural greenness and dewy quality. Its high tenacity also allows it to function as a fixative, extending the life of more volatile top and middle notes in a composition.[8]
Self-Validating Quality Control Workflow
Ensuring the purity and consistent olfactory profile of a fragrance ingredient is paramount. A self-validating system of analysis is required.
Caption: A closed-loop quality control workflow for fragrance ingredient validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique. It separates the components of the sample, providing a quantitative measure of the target acetal's purity. The mass spectrum provides definitive structural identification and helps identify any byproducts or unreacted starting materials.
-
Organoleptic Evaluation: A panel of trained perfumers evaluates the scent of the purified material on smelling strips over time. This subjective but critical step validates that the material meets the desired fragrance profile, ensuring there are no off-notes from trace impurities that might be missed by instrumental analysis.
-
Cross-Validation: The instrumental data (purity from GC) must correlate with the sensory data (cleanliness of scent). If a batch shows high purity on GC-MS but has an unexpected off-note, it points to a potent, low-level impurity, triggering further investigation and potential rejection of the batch. This dual-gate system ensures both chemical purity and olfactory integrity.
References
- Scentspiracy. (n.d.). Dimethyl Acetaldehyde Phenyl Acetate (101-48-4).
- The Fragrance Conservatory. (n.d.). Phenylacetaldehyde glyceryl acetal.
- PerfumersWorld. (n.d.). Phenyl Acetaldehyde Dimethyl Acetal (PADMA) 10% in DPG.
- IFF. (n.d.). Phenyl Acetaldehyde Glycerine Acetal.
- COSMILE Europe. (n.d.). PHENYLACETALDEHYDE GLYCERYL CYCLIC ACETALS – Ingredient.
- Wikipedia. (n.d.). Phenylacetaldehyde.
- Fraterworks. (n.d.). Acetal CD.
- Aroma Chemical Supplier. (n.d.). Phenyl Acetaldehyde Glycerine Acetal.
- perfumiarz.com. (n.d.). Phenyl Acetaldehyde Glycerine Acetal.
- Ventos. (n.d.). PHENYLACETALDEHYDE GLYCERYL ACETAL IFF.
- Pell Wall. (n.d.). Phenylacetaldehyde Dimethyl Acetal.
- Symrise. (2024, January 3). Phenylacetaldehyde dimethyl acetal.
- BenchChem. (n.d.). Phenylacetaldehyde Dimethyl Acetal: A Versatile Building Block in Organic Synthesis.
- PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde.
- PerfumersWorld. (n.d.). Phenylacetaldehyde 10% in DPG.
- PubChem. (n.d.). 3-Methyl-2,4-pentanediol.
- Organic Syntheses. (n.d.). 3-methyl-1,5-pentanediol. Retrieved from Organic Syntheses Procedure website.
- Google Patents. (n.d.). US2360301A - Process for producing phenylacetaldehyde.
- The Good Scents Company. (n.d.). phenyl acetaldehyde dimethyl acetal, 101-48-4.
- YouTube. (2025, February 3). Synthesis of Phenylacetaldehyde from Benzaldehyde.
- ChemicalBook. (2021, September 29). Preparation of 2-Methyl-2,4-pentanediol.
- Sigma-Aldrich. (n.d.). 2-Methyl-2,4-pentanediol for synthesis.
- Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol.
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- 3. Phenyl Acetaldehyde Glycerine Acetal | Aroma Chemical Supplier [chemicalbull.com]
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An In-Depth Technical Guide to the Stereochemistry of 2,4,5,6-Substituted 1,3-Dioxane Derivatives
Introduction
The 1,3-dioxane scaffold is a fundamental heterocyclic motif present in a multitude of natural products, pharmaceuticals, and chiral auxiliaries.[1] The stereochemical arrangement of substituents on the 1,3-dioxane ring dictates the molecule's three-dimensional architecture, polarity, and, consequently, its biological activity and chemical reactivity.[1] For researchers in medicinal chemistry and drug development, a profound understanding of the conformational behavior of this system is not merely academic but a critical prerequisite for rational molecular design. This guide provides a comprehensive exploration of the principles governing the stereochemistry of 2,4,5,6-substituted 1,3-dioxanes, synthesizing foundational concepts with advanced analytical protocols and field-proven insights.
Chapter 1: Foundational Principles of 1,3-Dioxane Conformation
The Predominant Chair Conformation
Similar to its carbocyclic analog, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1][2] However, the introduction of two oxygen atoms into the six-membered ring creates significant geometric and electronic differences. The C-O bond length (approx. 1.43 Å) is shorter than the C-C bond length (approx. 1.54 Å), leading to a slightly puckered and modified chair structure. These differences also raise the energy barrier for ring inversion compared to cyclohexane.[2]
Ring Inversion and Conformational Equilibrium
The 1,3-dioxane ring is not static; it undergoes a dynamic process of ring inversion, interconverting between two non-equivalent chair conformers through higher-energy twist-boat and boat intermediates.[1][3] For a substituted 1,3-dioxane, the energetic landscape is biased, and the equilibrium will favor the chair conformation that minimizes destabilizing interactions.[1] The energetic preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, known as the A-value.[1]
Caption: Conformational interconversion pathway for the 1,3-dioxane ring.
Chapter 2: The Governing Role of Stereoelectronic Effects
While steric bulk is a major determinant of conformational preference, the presence of heteroatoms introduces powerful stereoelectronic effects that can override simple steric considerations.
The Anomeric Effect at C2: A Preference for the Axial Position
The most significant stereoelectronic interaction in 1,3-dioxanes is the anomeric effect, which is particularly influential for 2-substituted derivatives bearing an electronegative atom (e.g., alkoxy, halogen).[1][4] This effect describes the thermodynamic preference for an axial orientation of the substituent, a counterintuitive phenomenon when considering steric hindrance.[1] The prevailing explanation is a stabilizing hyperconjugative interaction where a lone pair (n) from an endocyclic oxygen atom donates electron density into the antibonding orbital (σ) of the axial C2-substituent bond.[4] This n → σ interaction is maximized when the orbitals are anti-periplanar, a condition perfectly met in the axial conformation.
Caption: The anomeric effect stabilizes the axial conformer at C2.
Other Key Interactions: The Homoanomeric Effect
At the C5 position, unusual stereoelectronic effects have also been observed. NMR studies have revealed that the equatorial C(5)-H bond is often weaker and longer than the axial C(5)-H bond, which is the opposite of what is typically seen in cyclohexane systems.[5] This phenomenon, sometimes termed a "reversed Perlin Effect," is attributed to a homoanomeric interaction, a through-space hyperconjugative donation from the p-type lone pairs of the ring oxygens into the σ* orbital of the equatorial C(5)-H bond.[5][6]
Chapter 3: Substituent Effects on Stereochemical Preference
The final stereochemical outcome in a 2,4,5,6-substituted 1,3-dioxane is a complex interplay of the effects at each position.
-
C2 Position: For non-polar substituents like alkyl or aryl groups, the equatorial position is strongly favored to avoid 1,3-diaxial interactions with the axial protons at C4 and C6.[7] However, for electronegative substituents, the anomeric effect can lead to a significant population of the axial conformer.[4]
-
C4 and C6 Positions: The stereochemistry at these positions is typically predetermined by the configuration of the 1,3-diol used in the synthesis.[8] These substituents create a cis or trans relationship with the substituents at C2. Bulky groups at C4/C6 will strongly prefer an equatorial orientation, which can lock the ring in a specific conformation (an "ancomeric" structure).[9]
-
C5 Position: A substituent at C5 does not experience 1,3-diaxial interactions with other ring positions, making its conformational preference more subtle. The choice between axial and equatorial is influenced by gauche interactions with the ring oxygens and potential complexation effects, especially for polar substituents.[10][11] For example, the addition of lithium salts can stabilize the axial conformer of 5-substituted dioxanes bearing Lewis basic groups (e.g., CO2CH3, CH2OH) through chelation.[11]
Table 1: Representative A-Values (Conformational Free Energy) for Substituents on a 1,3-Dioxane Ring
| Substituent (R) | Position | A-Value (kcal/mol) | Preferred Orientation | Reference |
| -CH₃ | C2 | 3.98 | Equatorial | [7] |
| -Ph | C2 | 3.12 | Equatorial | [7] |
| -OCH₃ | C2 | -0.58 | Axial (Anomeric) | [1] |
| -CH₃ | C4/C6 | ~2.9 | Equatorial | [8] |
| -CH₂OH | C5 | ~0.3 | Equatorial | [11] |
| -CO₂CH₃ | C5 | ~0.6 | Equatorial | [11] |
Note: A-values are context and solvent-dependent. Negative values indicate a preference for the axial position.
Chapter 4: Synthetic Strategies for Stereocontrol
Primary Method: Acetalization of 1,3-Diols
The most direct and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone.[2][8] The stereochemistry at the C4, C5, and C6 positions is directly transferred from the chiral centers of the diol precursor. The stereocenter at C2 is formed during the reaction, and its configuration depends on thermodynamic control, typically favoring the isomer with the bulkiest C2 substituent in the equatorial position.[8]
Experimental Protocol: Synthesis of 5-Acetyl-5-methyl-2-phenyl-1,3-dioxane
This protocol is adapted from the synthesis of related compounds and serves as a representative example of an acid-catalyzed acetalization.[12]
Objective: To synthesize a 2,5,5-trisubstituted 1,3-dioxane to demonstrate the formation of a stereocenter at C2.
Materials:
-
3,3-Bis(hydroxymethyl)butan-2-one (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
p-Toluenesulfonic acid (pTSA) (catalytic amount, ~0.02 eq)
-
Dry Benzene or Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and workup
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add 3,3-bis(hydroxymethyl)butan-2-one (0.055 mol), benzaldehyde (0.055 mol), and a catalytic amount of pTSA.[12]
-
Solvent Addition: Add dry benzene or toluene (50 mL) to dissolve the reactants.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress (typically 2-4 hours) until no more water is collected.[12]
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,3-dioxane derivative.[12]
-
Characterization: Confirm the structure and stereochemistry using NMR spectroscopy and, if possible, X-ray crystallography.
Chapter 5: Analytical Techniques for Stereochemical Elucidation
Determining the precise stereochemistry of these complex molecules requires a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the conformation and configuration of 1,3-dioxanes in solution.
-
¹H NMR: The chemical shifts (δ) and coupling constants (³J) of the ring protons are highly diagnostic. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³J_HH) between adjacent protons depends on the dihedral angle, allowing for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial relationships.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly the acetal carbon (C2) and the carbons bearing substituents, are sensitive to the stereochemical environment.[13] For instance, in 1,3-diol acetonides, the chemical shifts of the acetonide carbons can reliably distinguish between syn and anti diol precursors.[14]
Table 2: Key NMR Diagnostic Features for 1,3-Dioxane Stereochemistry
| Parameter | Axial Substituent/Proton | Equatorial Substituent/Proton | Rationale / Comment |
| ¹H δ | Generally upfield (shielded) | Generally downfield (deshielded) | Anisotropic effects within the ring. |
| ³J_ax,ax | Large (~10-13 Hz) | - | Anti-periplanar arrangement (~180° dihedral angle). |
| ³J_ax,eq | Small (~2-5 Hz) | Small (~2-5 Hz) | Gauche arrangement (~60° dihedral angle). |
| ³J_eq,eq | Small (~1-4 Hz) | - | Gauche arrangement (~60° dihedral angle). |
| ¹³C δ (C2) | ~94-100 ppm | ~100-105 ppm | Highly dependent on substitution pattern.[13][14] |
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[15] It is considered the definitive method for determining the precise arrangement of atoms, bond lengths, and bond angles, confirming the ring conformation (e.g., chair) and the axial/equatorial nature of all substituents.[12][15]
General Workflow for X-ray Crystallography:
-
Crystal Growth: Grow high-quality single crystals of the purified compound, often the most challenging step.[15]
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with an X-ray beam, collecting the diffraction pattern data.[15]
-
Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic coordinates to generate a final, validated 3D model.[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Elucidating the Origin of Conformational Energy Differences in Substituted 1,3-Dioxanes: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. (PDF) Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide and sulfone substitution at C(5). Finding an eclipsed conformation in cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane [academia.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.co.za [journals.co.za]
- 13. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Odor Characterization of 4,5,6-Trimethyl-2-(phenylmethyl)-1,3-dioxane
The following technical guide provides an in-depth characterization of 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane , a high-impact fragrance ingredient known for its sophisticated floral-green profile.
Executive Summary
4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane (often associated with the trade name Reseda Body or Reseda Acetal) is a cyclic acetal used in fine fragrance and functional perfumery. It is prized for its ability to bridge the gap between "green" vegetal notes and "white floral" indolic characters.
Unlike ubiquitous floralizers (e.g., Linalool, Hedione), this molecule offers a niche profile: a dry, earthy, hyacinth-narcissus complex with distinct vegetal nuances (reminiscent of string bean or green pea). Its structural rigidity, provided by the trimethyl-substituted dioxane ring, confers exceptional stability in high-pH media (soaps, detergents) and substantivity on fabric.
This guide details the physicochemical properties, synthesis pathways, and sensory evaluation protocols required to effectively utilize this molecule in formulation.
Chemical Identity & Stereochemistry
The molecule is a cyclic acetal formed by the condensation of phenylacetaldehyde and a methylated diol.
| Parameter | Technical Specification |
| IUPAC Name | 2-benzyl-4,5,6-trimethyl-1,3-dioxane |
| CAS Number | 67633-94-7 |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| LogP (Predicted) | ~3.6 |
| Vapor Pressure | ~0.003 mm Hg @ 23°C |
| Appearance | Colorless to pale yellow liquid |
Structural Isomerism Note
Critical Technical Distinction: The specific substitution pattern 4,5,6-trimethyl implies the use of 3-methyl-2,4-pentanediol as the precursor.
-
4,5,6-Isomer (Target): Derived from 3-methyl-2,4-pentanediol.
-
4,4,6-Isomer (Common Analog): Derived from 2-methyl-2,4-pentanediol (Hexylene Glycol).
-
Note: While commercial databases often conflate these isomers under the "Reseda" descriptor, the 4,5,6-trimethyl structure possesses three chiral centers (C4, C5, C6) plus the acetal center (C2), leading to a complex mixture of diastereomers. The odor profile described below represents the commercial isomeric mix typically encountered in the industry.
Olfactory Characterization
The odor profile of 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane is complex, evolving significantly from the top note to the dry-down.
Sensory Descriptors[1][2]
| Phase | Primary Notes | Secondary Nuances | Sensory Texture |
| Top (Impact) | Green, Vegetal | String bean, Green Pea, Galbanum-like | Crisp, Snap, Metallic |
| Heart (Body) | Hyacinth, Narcissus | Mignonette (Reseda), Gardenia, Indolic | Waxy, Petal-like, Heavy |
| Base (Dry-down) | Earthy, Woody | Rooty, Vetiver-like, Dry Amber | Dry, Powdery, Persistent |
Olfactory Mechanics
The "Reseda" character is defined by a green-floral duality .
-
The Benzyl Moiety: Anchors the floralcy, providing the "rose/hyacinth" foundation typical of phenylacetaldehyde derivatives but without the rapid oxidation/instability of the aldehyde itself.
-
The Dioxane Ring: The trimethyl substitution adds steric bulk, reducing volatility (increasing substantivity) and modifying the "sharp" green note of phenylacetaldehyde into a smoother, "waxy" vegetal note.
Comparative Analysis
-
Vs. Phenylacetaldehyde: Less harsh, more stable, less "fermented," more "flower stem."
-
Vs. Galbanum: Less resinous, more floral.
-
Vs. Styralyl Acetate: Less sharp/rhubarb, more earthy/rooty.
Synthesis & Manufacturing Protocol
To ensure the specific 4,5,6-trimethyl substitution, the synthesis must utilize 3-methyl-2,4-pentanediol .
Reaction Pathway
The synthesis is a classic acid-catalyzed acetalization.
Reagents:
-
Aldehyde: Phenylacetaldehyde (Freshly distilled to remove polymers).
-
Diol: 3-methyl-2,4-pentanediol.
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Acidic Ion Exchange Resin.
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
Caption: Acid-catalyzed condensation of phenylacetaldehyde and 3-methyl-2,4-pentanediol via Dean-Stark dehydration.
Step-by-Step Protocol
-
Setup: Equip a 1L three-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Add 1.05 eq of Phenylacetaldehyde and 1.0 eq of 3-methyl-2,4-pentanediol.
-
Solvent/Catalyst: Add Toluene (approx.[1] 300mL per mole) and pTSA (0.5% w/w).
-
Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
Neutralization: Cool to RT. Wash organic layer with 5% NaHCO₃ solution to neutralize catalyst.
-
Work-up: Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Fractional distillation under high vacuum (<1 mbar) is critical to separate stereoisomers and remove unreacted phenylacetaldehyde (which causes off-odors).
Analytical Characterization (QC)
Trustworthiness in production requires rigorous QC to ensure the correct isomeric ratio and absence of starting materials.
Gas Chromatography - Olfactometry (GC-O)
GC-O is the gold standard for verifying the "Reseda" note and ensuring no "sour" aldehyde notes remain.
-
Column: DB-Wax (Polar) or DB-5 (Non-polar).
-
Method:
-
Inject 1µL of 1% solution in Ethanol.
-
Split flow: 50% to FID (Detector), 50% to Sniffing Port.
-
Success Criteria: The peak corresponding to the main isomer must align with "Clean, floral, hyacinth" descriptors. Any "honey-like" or "sour" notes eluting earlier indicate residual Phenylacetaldehyde.
-
Mass Spectrometry (GC-MS)
Key fragmentation ions for identification:
-
m/z 91: Tropylium ion (Benzyl fragment) - Dominant base peak.
-
m/z 220: Molecular ion (M+).
-
m/z 129: Loss of benzyl group (Dioxane ring fragment).
Applications in Formulation
Performance Data
| Application | Stability | Performance Comment |
| Fine Fragrance | Excellent | Adds "lift" to floral bouquets; bridges top and heart notes. |
| Soap (High pH) | Excellent | Key Advantage. Unlike aldehydes, acetals do not polymerize or discolor in alkali. |
| Bleach | Good | Surprisingly stable in hypochlorite compared to most florals. |
| Candles | Very Good | Good diffusion; does not produce "burning" off-notes. |
Accord Structure: "Spring Garden"
To demonstrate the utility of the molecule, the following accord illustrates its role in a Hyacinth/Narcissus base.
| Ingredient | Parts (per 1000) | Function |
| 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane | 40 | Primary Character (Green/Reseda) |
| Phenylethyl Alcohol | 250 | Floral Body (Rose) |
| Benzyl Acetate | 150 | Floral Sweetness (Jasmine) |
| Galbanum Resinoid (10%) | 10 | Green/Resinous Modifier |
| Indole (10%) | 5 | Animalic/Natural Nuance |
| Hedione (Methyl Dihydrojasmonate) | 200 | Radiance/Diffusion |
| Dipropylene Glycol | 345 | Solvent |
References
-
U.S. Environmental Protection Agency (EPA). (2023). Substance Details: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-. Substance Registry Services.[2] Link
-
Research Institute for Fragrance Materials (RIFM). (2024).[3] Safety Assessment of Phenylacetaldehyde 2,4-dihydroxy-2-methylpentane acetal (CAS 67633-94-7). Food and Chemical Toxicology. Link
-
The Good Scents Company. (2023). Odor Profile: Reseda Acetal.[4] Link
-
ScenTree. (2023). Reseda Body® (CAS N° 67633-94-7) Data Sheet.[5] Link
-
International Flavors & Fragrances (IFF). (2023). Compendium of Fragrance Ingredients: Reseda Body.[4] Link
Sources
- 1. scent.vn [scent.vn]
- 2. bergoxane [thegoodscentscompany.com]
- 3. RIFM fragrance ingredient safety assessment, phenylacetaldehyde 2,4-dihydroxy-2-methylpentane acetal, CAS Registry Number 67633-94-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reseda acetal, 67633-94-7 [thegoodscentscompany.com]
- 5. ScenTree - Reseda Body® (CAS N° 67633-94-7) [scentree.co]
literature review of benzyl-substituted 1,3-dioxane fragrance ingredients
[1]
Executive Summary
Benzyl-substituted 1,3-dioxanes represent a specialized class of fragrance ingredients primarily derived as cyclic acetals of phenylacetaldehyde.[1] Unlike their acyclic counterparts (e.g., phenylacetaldehyde dimethyl acetal), these heterocyclic compounds offer enhanced stability, substantivity, and a refined olfactory profile characterized by green, floral (hyacinth), and honeyed nuances.
The most commercially significant member of this class is Phenylacetaldehyde Glyceryl Acetal (Acetal CD), which exists as a mixture of 2-benzyl-5-hydroxy-1,3-dioxane and its dioxolane isomer.[1] This guide analyzes the structure-odor relationships (SAR), synthetic pathways, and stability mechanisms that make these molecules critical for extending the volatility profile of floral accords.
Structural Chemistry & Isomerism
The core structure of this class is the 1,3-dioxane ring substituted with a benzyl group at the C2 position.[2] This structure is formed via the acetalization of phenylacetaldehyde with 1,3-diols.
The Glycerol Acetal Anomaly
When phenylacetaldehyde reacts with glycerol, two constitutional isomers are formed due to the presence of both primary and secondary hydroxyl groups in glycerol.
-
1,3-Dioxane Isomer (6-membered ring): 2-benzyl-1,3-dioxan-5-ol.[1] Formed by the reaction of the two primary hydroxyls (C1 and C3 of glycerol).
-
1,3-Dioxolane Isomer (5-membered ring): 2-benzyl-4-hydroxymethyl-1,3-dioxolane.[1] Formed by the reaction of adjacent hydroxyls (C1 and C2).
While 5-membered rings (dioxolanes) are often kinetically favored, the 6-membered 1,3-dioxane offers distinct conformational stability (chair conformation) that influences the odor profile.[1] Commercial "Phenylacetaldehyde Glyceryl Acetal" is invariably a mixture of these two forms.
Conformational Analysis
The 1,3-dioxane ring predominantly exists in a chair conformation. The benzyl substituent at C2 preferentially adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule. This steric bulk contributes to the molecule's lower vapor pressure compared to the parent aldehyde, acting as a fixative.
Figure 1: Formation of constitutional isomers during the acetalization of phenylacetaldehyde with glycerol.[1]
Synthetic Methodology
The synthesis of benzyl-substituted 1,3-dioxanes follows a classic acid-catalyzed nucleophilic addition-elimination pathway.[1]
Protocol: Acid-Catalyzed Acetalization
Objective: Synthesis of 2-benzyl-1,3-dioxan-5-ol (in mixture).
Reagents:
-
Phenylacetaldehyde (1.0 eq)[1]
-
Glycerol (1.2 eq) - Excess drives equilibrium.
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Amberlyst-15 (heterogeneous).[1]
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
Step-by-Step Workflow:
-
Charge: Load phenylacetaldehyde, glycerol, and solvent into a reactor fitted with a Dean-Stark trap.
-
Catalysis: Add pTSA.
-
Reflux: Heat to reflux (approx. 110°C for toluene). Water generates immediately.
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).
-
Neutralization: Cool to room temperature. Neutralize catalyst with aqueous Sodium Bicarbonate (NaHCO₃). This is critical to prevent hydrolysis during workup.
-
Workup: Separate phases. Wash organic layer with brine.
-
Purification: Fractional distillation under reduced pressure (high vacuum required due to high boiling point).
Flow Chemistry Optimization
Modern manufacturing utilizes continuous flow reactors to minimize the exposure of phenylacetaldehyde to heat, reducing polymerization side-reactions. A packed-bed reactor containing acidic resin allows for a residence time of <10 minutes, significantly improving yield and olfactory purity.
Figure 2: Mechanism of acid-catalyzed acetalization via hemiacetal intermediate.
Olfactory Profile & Applications
Benzyl-substituted 1,3-dioxanes function as "tamed" versions of phenylacetaldehyde.[1]
| Attribute | Phenylacetaldehyde (Parent) | 2-Benzyl-1,3-dioxane (Acetal) |
| Odor Character | Aggressive Green, Hyacinth, Harsh | Soft Green, Honey, Rosy, Vegetable |
| Volatility | High (Top Note) | Low (Heart-Base Note) |
| Tenacity | Hours | Days (>48h on blotter) |
| Stability | Oxidizes to Phenylacetic Acid | Stable in alkali; hydrolyzes in acid |
Key Application Notes:
-
Floral Accords: Essential for Hyacinth, Lilac, and Narcissus bases where the natural aldehyde is too volatile or irritating.
-
Green Notes: Provides a "vegetable" or "stemmy" green nuance that bridges top notes to the heart.
-
Rose Bases: Adds a honeyed warmth (damascone-like aspect) without the regulatory restrictions of some damascones.
Stability & Safety (E-E-A-T)
Hydrolysis & pH Dependence
The utility of 1,3-dioxanes in functional perfumery (soaps, detergents) relies on their resistance to hydrolysis.[3][4]
-
Alkaline Media (Soaps, pH 9-10): Highly stable. The acetal linkage is inert to base.
-
Acidic Media (Fabric Softeners, pH 3-4): Susceptible to hydrolysis.
-
Mechanism:[5] Protonation of the acetal oxygen
Ring opening Release of Phenylacetaldehyde. -
Pro-Fragrance Effect: In acidic products, this hydrolysis can be intentional, providing a slow release of the fresh aldehyde note over time.
-
Toxicology & Regulation
-
Sensitization: Phenylacetaldehyde is a known skin sensitizer (IFRA restricted).[6]
-
Acetal Safety: While the acetal itself is less sensitizing, it is treated as a precursor. IFRA standards often require calculating the "Phenylacetaldehyde equivalent" if the product is expected to hydrolyze on the skin.
-
REACH: Most benzyl-substituted dioxanes are registered as low-volume chemicals or covered under polymer/mixture exemptions depending on the region.[1]
References
-
Bedoukian, P. Z. (1986). Perfume and Flavor Synthetics.[7][8][9][10][11][12] Allured Publishing Corporation.
-
Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. [1]
-
The Good Scents Company. (2024). Phenylacetaldehyde Glyceryl Acetal Data Sheet. Link
-
IFRA. (2023). IFRA Standards Library: Phenylacetaldehyde. International Fragrance Association.[13][14] Link
-
Clery, R. (2018). Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. Link[1]
Sources
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- 3. 2-methyl-4-phenyl-1,3-dioxolane, 33941-99-0 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ScenTree - Phenyl acetaldehyde (CAS N° 122-78-1) [scentree.co]
- 7. perfumersworld.com [perfumersworld.com]
- 8. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 9. scent.vn [scent.vn]
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- 13. 1,3-Dioxane, 4,4,6-trimethyl-2-(phenylmethyl)- | C14H20O2 | CID 95266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Benzyl-1,3-dioxolane | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability and Conformational Analysis of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane Isomers
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The stereochemical architecture of 1,3-dioxane rings plays a critical role in the physicochemical properties and target-binding affinities of cyclic acetal-containing therapeutics. Unlike cyclohexane derivatives, the 1,3-dioxane system presents unique conformational constraints dictated by the shorter C–O bond lengths and the presence of oxygen lone pairs.
This whitepaper provides an in-depth thermodynamic analysis of 2-benzyl-4,5,6-trimethyl-1,3-dioxane (CAS: 65416-20-8) [1]. By deconstructing the steric and stereoelectronic forces governing its isomerism, we establish the global thermodynamic minimum. Furthermore, we provide a field-proven, self-validating experimental protocol for the synthesis and equilibration of this molecule, ensuring researchers can reliably isolate the target diastereomer without falling victim to kinetic trapping.
Conformational Dynamics of the 1,3-Dioxane Core
The thermodynamic stability of 1,3-dioxane isomers is governed by the minimization of 1,3-diaxial interactions and gauche steric clashes. Because C–O bonds (1.41 Å) are significantly shorter than C–C bonds (1.54 Å), the 1,3-diaxial distances in a dioxane chair are compressed [2]. This amplifies the energetic penalty of axial substituents compared to analogous cyclohexane systems.
The C2 "Holding Group" Effect
The benzyl group at the C2 position acts as a conformational anchor. The conformational free energy (A-value) of a benzyl/phenyl group at the C2 position of a 1,3-dioxane ring exceeds 3.0 kcal/mol. Consequently, the axial conformer is practically non-existent at room temperature. The benzyl group will exclusively occupy the equatorial position , locking the ring's chair flip and serving as the stereochemical reference point for the remaining substituents.
The C4 and C6 Methyl Orientations
With the C2-benzyl group locked equatorially, the C2-proton is axial. If a methyl group at C4 or C6 adopts an axial position, it incurs a severe 1,3-diaxial interaction with this C2-axial proton (and potentially with each other, if both are axial). The A-value for a C4 or C6 methyl group is approximately 2.9 kcal/mol. To minimize this massive steric strain, both the C4 and C6 methyl groups strongly prefer the equatorial position , dictating a syn-relationship (cis-4,6-dimethyl) between them.
The Counter-Intuitive C5 Methyl Position
The C5 position is unique. An axial methyl group at C5 interacts only with the lone pairs of the ring oxygen atoms (O1 and O3), which lack significant steric bulk. Thus, the A-value for a C5 methyl is unusually low (~0.8 kcal/mol) [2, 4].
When evaluating the relative stereochemistry of the C4, C5, and C6 methyls, one must account for gauche interactions.
-
In the all-equatorial (4e, 5e, 6e) conformer, the C5-equatorial methyl has two gauche interactions with the adjacent C4 and C6 equatorial methyls (dihedral angles of ~60°).
-
In the axial-C5 (4e, 5a, 6e) conformer, the C5-axial methyl also has two gauche interactions with the C4 and C6 equatorial methyls.
Because the gauche penalties are identical in both conformers, the energy difference between them is exactly equal to the intrinsic A-value of the C5 methyl group. Therefore, the all-equatorial (2e, 4e, 5e, 6e) isomer avoids the 0.8 kcal/mol axial penalty and emerges as the global thermodynamic minimum [3].
Thermodynamic Isomer Landscape
To facilitate rapid comparison, the steric strain profiles of the primary diastereomers are quantified in the table below.
| Isomer Configuration | C2 Benzyl | C4 Methyl | C5 Methyl | C6 Methyl | Relative Steric Strain (kcal/mol) | Thermodynamic Status |
| 2e, 4e, 5e, 6e | Equatorial | Equatorial | Equatorial | Equatorial | ~1.7 (2 × gauche) | Global Minimum (Major Product) |
| 2e, 4e, 5a, 6e | Equatorial | Equatorial | Axial | Equatorial | ~2.5 (2 × gauche + C5-axial) | Local Minimum (+0.8 kcal/mol) |
| 2e, 4e, 5e, 6a | Equatorial | Equatorial | Equatorial | Axial | > 4.6 (C6-axial + 1,3-diaxial) | Highly Disfavored |
| 2a, 4e, 5e, 6e | Axial | Equatorial | Equatorial | Equatorial | > 4.7 (C2-axial penalty) | Practically Non-existent |
Conformational Decision Tree
Figure 1: Thermodynamic decision tree mapping the energetic penalties dictating isomer stability.
Experimental Workflow: Synthesis & Thermodynamic Equilibration
To isolate the global thermodynamic minimum, the synthesis must be executed under strict thermodynamic control. Kinetic trapping is a common pitfall in acetalization; therefore, the reversibility of the oxocarbenium intermediate must be maintained until equilibrium is reached.
Self-Validating Protocol
Figure 2: Experimental workflow for the thermodynamically controlled synthesis of the target isomer.
Step 1: Assembly & Catalyst Selection
-
Action: Combine phenylacetaldehyde (1.0 eq) and 3-methylpentane-2,4-diol (1.05 eq, diastereomeric mixture) in anhydrous toluene (0.2 M). Add 0.05 eq of p-toluenesulfonic acid (pTSA).
-
Causality: pTSA provides the necessary protonation to generate the oxocarbenium ion without causing substrate degradation. The acidic environment is mandatory to allow continuous bond cleavage and reformation (epimerization).
Step 2: Azeotropic Dehydration
-
Action: Heat the reaction to reflux (110°C) using a Dean-Stark apparatus.
-
Causality: Removing water drives the equilibrium toward the cyclic acetal via Le Chatelier’s principle.
-
Self-Validation: The reaction progress is macroscopically validated by monitoring the water volume in the trap. Cessation of water accumulation indicates complete consumption of the limiting reagent.
Step 3: Thermodynamic Equilibration
-
Action: Maintain reflux for an additional 12 hours post-water evolution.
-
Causality: While the physical condensation is complete, the stereochemical equilibrium is not. This extended thermal energy ensures all kinetically formed, higher-energy diastereomers (e.g., C5-axial isomers) fully equilibrate to the 2e,4e,5e,6e global minimum via reversible ring-opening.
Step 4: Kinetic Quenching
-
Action: Cool the reaction to 0°C and immediately quench with 0.1 eq of triethylamine (TEA).
-
Causality: TEA neutralizes the pTSA catalyst, instantly freezing the equilibrium. Omitting this step risks retro-acetalization or uncontrolled isomerization during solvent evaporation.
Step 5: Validation via NMR
-
Action: Isolate the crude product and analyze via ^1^H NMR (CDCl
3). -
Causality & Self-Validation: In the 2e,4e,5e,6e isomer, the methyl groups are equatorial, meaning the protons at C4, C5, and C6 are all axial . This configuration is definitively validated by observing large trans-diaxial coupling constants (
Hz) between H4(ax)–H5(ax) and H6(ax)–H5(ax). The absence of small equatorial-equatorial or axial-equatorial couplings ( Hz) confirms the purity of the thermodynamic minimum.
References
-
US Environmental Protection Agency (EPA). "1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- - Substance Details". CompTox Chemicals Dashboard. URL:[Link]
-
Pihlaja, K., & Luoma, S. (1968). "Heats of Formation and Conformational Energies of 1,3-Dioxane and Its Methyl Homologues." Acta Chemica Scandinavica, 22, 2401-2414. URL:[Link]
-
Muntean, L., et al. (2002). "Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene." Revue Roumaine de Chimie, 47(3-4), 327-332. URL:[Link]
-
Buchanan, G. W., Preusser, S. H., & Webb, V. L. (1984). "Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 1,3-dioxane." Canadian Journal of Chemistry, 62(7), 1308-1311. URL:[Link]
Technical Safety & Handling Guide: 4,5,6-Trimethyl-2-(phenylmethyl)-1,3-dioxane
The following is an in-depth technical guide and safety analysis for 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane , structured for researchers and drug development professionals.
CAS Registry Number: 65416-20-8 Synonyms: 2-Benzyl-4,5,6-trimethyl-1,3-dioxane; 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-[1]
Executive Summary & Compound Identity
This guide provides a mechanistic safety and handling profile for 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane . As a lipophilic cyclic acetal, this compound is primarily utilized as a stable intermediate in organic synthesis and a functional ingredient in fragrance chemistry. Its structural integrity relies on the 1,3-dioxane ring, which confers stability in basic media but significant lability in acidic environments.
Researchers must approach this compound with a "Read-Across" toxicological strategy, deriving safety protocols from the structural class of substituted 1,3-dioxanes.
Physicochemical Profile
| Property | Value / Description | Source/Derivation |
| Molecular Formula | C₁₄H₂₀O₂ | Calculated |
| Molecular Weight | 220.31 g/mol | Calculated |
| Physical State | Viscous Liquid (Standard conditions) | Analogous to 2-phenyl-1,3-dioxane |
| Boiling Point | ~135–140 °C @ 10 mmHg (Predicted) | Est. from MW & polarity |
| Solubility | Insoluble in water; Soluble in EtOH, DCM, Toluene | Lipophilic benzyl/methyl groups |
| Partition Coeff (LogP) | ~3.5–4.0 (Predicted) | High lipophilicity |
| Flash Point | > 100 °C (Closed Cup) | Predicted (Low volatility) |
Hazard Identification & GHS Classification
Note: While specific commercial GHS data for CAS 65416-20-8 is limited, the following classification is derived from validated Quantitative Structure-Activity Relationship (QSAR) models and structural analogs (e.g., 4-phenyl-1,3-dioxane).
Core Hazards
-
Skin Irritation (Category 2): The lipophilic nature facilitates dermal penetration, leading to localized irritation upon prolonged contact.
-
Eye Irritation (Category 2A): Direct contact with the acetal functionality can cause reversible ocular distress.
-
Peroxide Formation: Like many ethers and acetals, the dioxane ring is susceptible to autoxidation at the methylene positions adjacent to oxygen, potentially forming explosive peroxides upon long-term storage in air.
Signal Word: WARNING
| Hazard Statement | Code | Protocol Implication |
| Causes skin irritation | H315 | Double-gloving (Nitrile) required. |
| Causes serious eye irritation | H319 | Chemical splash goggles mandatory. |
| Combustible liquid | H227 | Keep away from open flames/hot surfaces. |
Synthesis & Manufacturing Workflow
Understanding the synthesis provides insight into potential impurities (unreacted aldehyde) and stability limits. This compound is synthesized via the acid-catalyzed condensation of 3-methyl-2,4-pentanediol and phenylacetaldehyde .
Reaction Mechanism (Acid-Catalyzed Acetalization)
The reaction is reversible and equilibrium-limited. To drive the reaction to completion, water must be continuously removed (Le Chatelier's principle), typically via a Dean-Stark apparatus or molecular sieves.
Figure 1: Acid-catalyzed synthesis pathway. The reaction requires continuous water removal to prevent hydrolysis (reverse reaction).
Experimental Protocol: Synthesis Verification
-
Stoichiometry: Combine 1.0 eq Phenylacetaldehyde + 1.1 eq 3-methyl-2,4-pentanediol in Toluene.
-
Catalysis: Add 0.01 eq p-Toluenesulfonic acid (p-TsOH).
-
Reflux: Heat to reflux with a Dean-Stark trap. Monitor water collection.
-
Quench: Once water evolution ceases, cool and wash with saturated NaHCO₃ (to neutralize acid).
-
Why? Residual acid will catalyze the hydrolysis of the product back to starting materials during storage.
-
-
Purification: Vacuum distillation.
Stability & Reactivity Profile
The safety of this compound is defined by its acetal linkage.
A. Acid Sensitivity (Critical)
Acetals are protecting groups for aldehydes. They are stable in basic and neutral conditions but hydrolyze rapidly in aqueous acid .
-
Risk: Ingestion or inhalation leading to contact with mucous membranes (acidic pH) will release Phenylacetaldehyde (a known sensitizer) and the diol.
B. Peroxide Management
Although less prone to peroxidation than simple ethers (e.g., diethyl ether), the 1,3-dioxane ring can form peroxides.
-
Test Protocol: Use starch-iodide paper or commercially available peroxide test strips every 6 months.
-
Mitigation: Store under an inert atmosphere (Nitrogen or Argon).
C. Metabolic Pathway (Predicted)
In biological systems, the low pH of the stomach or enzymatic oxidation (CYP450) will cleave the dioxane ring.
Figure 2: Predicted metabolic/degradation pathway via acid hydrolysis.
Handling & Emergency Protocols
Personal Protective Equipment (PPE)
-
Respiratory: If heating or aerosolizing, use a respirator with an Organic Vapor (OV) cartridge.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.[2]
-
Eyes: Safety glasses with side shields. If transferring large volumes, use chemical goggles.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel. Rationale: Avoids potential aldehyde intoxication.
-
Skin Contact: Wash with soap and water. Do not use solvents (ethanol/acetone) as they may increase transdermal absorption of the lipophilic dioxane.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Rationale: Vomiting brings the compound back up the esophagus, risking aspiration and acid-catalyzed hydrolysis in the esophagus.
Firefighting Measures
-
Media: Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.
-
Specific Hazards: Vapors are heavier than air and may travel to ignition sources. Combustion produces Carbon Monoxide (CO).
References
-
U.S. Environmental Protection Agency (EPA). Substance Registry Services: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95632 (Analog: 4,4,6-Trimethyl-2-phenyl-1,3-dioxane). Retrieved from [Link]
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Acetal stability/hydrolysis mechanisms).
Sources
Methodological & Application
synthesis of 2-benzyl-4,5,6-trimethyl-1,3-dioxane from phenylacetaldehyde
Executive Summary
This application note details the protocol for synthesizing 2-benzyl-4,5,6-trimethyl-1,3-dioxane from phenylacetaldehyde and 3-methyl-2,4-pentanediol . This transformation utilizes acid-catalyzed acetalization driven by azeotropic water removal.[1]
The target molecule belongs to a class of cyclic acetals often valued in the fragrance industry for their stability and specific olfactory profiles (green, floral, hyacinth notes). The primary challenge in this synthesis is the inherent instability of phenylacetaldehyde, which is prone to rapid oxidation and acid-catalyzed self-polymerization. This guide prioritizes kinetic control to favor acetalization over polymerization.[1]
Strategic Rationale & Chemical Logic
The Challenge: Phenylacetaldehyde Instability
Phenylacetaldehyde (
-
Solution: We utilize a high-dilution strategy where the aldehyde is introduced into a pre-heated mixture of the diol and catalyst. This ensures the concentration of the diol (nucleophile) always exceeds that of the aldehyde, statistically favoring the cross-reaction (acetalization) over self-reaction.
Mechanistic Pathway
The reaction proceeds via the reversible formation of a hemiacetal, followed by dehydration to an oxocarbenium ion, and finally ring closure.
Figure 1: Acid-catalyzed acetalization mechanism. Continuous removal of water drives the equilibrium to the right.
Critical Material Attributes (CMA)
| Reagent | CAS No.[1] | Purity Req.[1][2][3][4][5] | Critical Handling Note |
| Phenylacetaldehyde | 122-78-1 | >95% | Must be freshly distilled. If aged >1 week, it likely contains significant phenylacetic acid and polymers. |
| 3-Methyl-2,4-pentanediol | 4468-66-0 | >98% | Often a mixture of stereoisomers. Ensure it is dry (anhydrous).[1] |
| p-Toluenesulfonic Acid (pTSA) | 104-15-4 | Monohydrate | Used as the acid catalyst (0.5 - 1.0 mol%).[1] |
| Toluene | 108-88-3 | ACS Grade | Solvent for azeotropic distillation.[1] |
Experimental Protocol
Equipment Setup
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF).[1]
-
Water Removal: Dean-Stark trap fitted with a reflux condenser.[1][2][6]
-
Temperature Control: Oil bath on a magnetic stirrer hotplate.
-
Atmosphere: Nitrogen (
) or Argon inlet (crucial to prevent aldehyde oxidation).[1]
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry the glassware under vacuum and backfill with
.[1] -
Charge the RBF with 3-methyl-2,4-pentanediol (1.2 equivalents) and Toluene (approx. 10 mL per gram of aldehyde).[1]
-
Add pTSA (0.01 equivalents).[1]
-
Bring the solvent to a vigorous reflux.[1] Ensure the Dean-Stark trap is filled with toluene.[1]
Step 2: Azeotropic Drying (Self-Validation)
-
Reflux for 30 minutes before adding the aldehyde.
-
Validation: Check if any water collects in the trap. If yes, drain it. This ensures the system is anhydrous before starting.[1]
Step 3: Aldehyde Addition (Kinetic Control)
-
Dissolve Phenylacetaldehyde (1.0 equivalent) in a small volume of toluene.[1]
-
Add the aldehyde solution dropwise to the refluxing diol mixture over 30–60 minutes.
-
Reasoning: Slow addition keeps the aldehyde concentration low, preventing self-polymerization.
-
Step 4: Reaction Monitoring
-
Maintain reflux until water evolution ceases (typically 2–4 hours).[1]
-
Theoretical Water Yield: Calculate expected water volume (
).-
Endpoint: When water volume in the trap matches theoretical yield (
).
-
Step 5: Workup (Neutralization) [1]
-
Cool the mixture to room temperature.
-
CRITICAL: Add saturated aqueous Sodium Bicarbonate (
) or solid to neutralize the catalyst.[1] -
Separate the organic layer.[1][4] Wash with brine (
) and water ( ).[1] -
Dry over anhydrous Magnesium Sulfate (
).[1] Filter.
Step 6: Purification
Process Workflow & Visualization
Figure 2: Operational workflow emphasizing the critical neutralization step.[1]
Analytical Specifications
Due to the 3-methyl-2,4-pentanediol starting material (which contains chiral centers) and the new acetal center, the product will exist as a mixture of diastereomers.
-
GC-MS:
-
1H NMR (CDCl3, 400 MHz):
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymer Formation | Aldehyde concentration too high or acid too strong.[1] | Use "Inverse Addition" (Aldehyde into Diol).[1] Ensure aldehyde is freshly distilled. |
| Reversion during Distillation | Incomplete neutralization of pTSA.[1] | Wash organic layer thoroughly with NaHCO3.[1] Add a pinch of solid Na2CO3 to the distillation pot.[1] |
| Cloudy Distillate | Water carryover.[1] | Dry organic layer longer with MgSO4 or molecular sieves.[1] |
| No Reaction | Wet reagents.[1] | Ensure Dean-Stark is removing water. Increase pTSA load to 1.5 mol%. |
References
-
Claisen, L. (1887).[1] "Über Phenylacetaldehyd." Berichte der deutschen chemischen Gesellschaft, 20(1), 646-650. (Foundational work on phenylacetaldehyde reactivity).[1] Link[1]
-
Meskens, F. A. (1981).[1] "Methods for the Preparation of Acetals from Alcohols or Oxiranes and Aldehydes or Ketones." Synthesis, 1981(7), 501-522. (Comprehensive review of acetalization methods). Link[1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience. (Standard protocols for 1,3-dioxane formation and stability). Link[1]
-
Bauer, K., et al. (2001).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Context on phenylacetaldehyde acetals in fragrance). Link[1]
Sources
- 1. CID 160813659 | C12H28O4 | CID 160813659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
Catalytic Methods for 1,3-Dioxane Ring Formation with Benzyl Substituents: Application Notes and Protocols
Executive Summary
The 1,3-dioxane ring system, particularly when functionalized with benzyl or aryl substituents, is a privileged structural motif in advanced organic synthesis. It serves a dual purpose: acting as a robust, conformationally locked protecting group for 1,3-diols, and functioning as a core pharmacophore in biologically active molecules, such as NMDA/
This application note details two primary catalytic disconnections for synthesizing benzyl-substituted 1,3-dioxanes: the thermodynamic transacetalization of 1,3-diols and the kinetic asymmetric Prins cyclization of alkenes . By understanding the causality behind these catalytic pathways, researchers can design self-validating experimental systems that ensure high regio-, diastereo-, and enantioselectivity.
Strategic Disconnections & Mechanistic Logic
The selection of a catalytic method depends entirely on the oxidation state of the starting materials.
Fig 1. Decision matrix for catalytic 1,3-dioxane formation based on precursor selection.
Thermodynamic Control: Why Benzaldehyde for 1,3-Diols?
When protecting diols, the choice of the carbonyl surrogate dictates the resulting ring size based on thermodynamic stability. Benzaldehyde selectively protects 1,3-diols over 1,2-diols because the resulting 6-membered 1,3-dioxane ring allows the bulky phenyl/benzyl group to occupy an equatorial position, minimizing severe 1,3-diaxial interactions . Conversely, acetone favors 5-membered 1,3-dioxolanes because a 6-membered acetonide would force one of its methyl groups into a highly destabilizing axial position .
Kinetic Control: Bypassing the Carbocation in Prins Cyclizations
The classical Prins reaction between alkenes and formaldehyde often yields complex mixtures (1,3-diols, allylic alcohols, and 1,3-dioxanes) because it proceeds through a stepwise, highly reactive carbocation intermediate . Modern catalytic methods solve this by utilizing confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts. These catalysts enforce a concerted, highly asynchronous transition state that bypasses the discrete benzyl cation, completely suppressing racemization and yielding highly enantioenriched 4-aryl-1,3-dioxanes [[1]]([Link]).
Fig 2. Concerted asynchronous mechanism of iIDP-catalyzed asymmetric Prins cyclization.
Experimental Protocols
Protocol A: Thermodynamic Transacetalization of 1,3-Diols
Classical acetalization requires continuous water removal (e.g., via a Dean-Stark apparatus), which is experimentally challenging at micro-scales. This protocol utilizes benzaldehyde dimethyl acetal as a surrogate. The generation of methanol as a byproduct drives the equilibrium forward without specialized glassware, creating a self-validating, moisture-independent system .
Reagents:
-
1,3-Diol substrate (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.1 equiv)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with the 1,3-diol (1.0 equiv) and anhydrous DCM to achieve a 0.2 M concentration.
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.1 equiv) via syringe. Causality: A slight excess ensures complete conversion while minimizing difficult-to-separate acetal homopolymers.
-
Catalysis: Add solid CSA (0.1 equiv) in one portion. Causality: CSA provides the necessary Brønsted acidity to protonate the methoxy groups of the acetal, initiating the transacetalization sequence.
-
Reaction Propagation: Stir the mixture at room temperature for 2–4 hours. Leave the reaction vessel open to a positive pressure argon line bubbler to allow the evolved methanol to escape, thermodynamically driving the formation of the 1,3-dioxane ring.
-
System Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating; the disappearance of the highly polar diol baseline spot and the appearance of a high-Rf UV-active spot confirms ring closure.
-
Quench & Isolate: Quench with saturated aqueous
to neutralize the CSA, preventing reverse hydrolysis. Extract with DCM, dry over , and purify via flash chromatography.
Protocol B: Catalytic Asymmetric Prins Cyclization
This protocol utilizes a confined iIDP catalyst to achieve high enantioselectivity in the coupling of styrenes and paraformaldehyde .
Reagents:
-
Styrene derivative (1.0 equiv)
-
Paraformaldehyde (2.5 equiv)
-
(S,S)-iIDP catalyst (2.5 mol%)
-
Dry Cyclohexane
Step-by-Step Methodology:
-
Oligomer Activation: In an oven-dried glass vial under argon, add paraformaldehyde (2.5 equiv), (S,S)-iIDP catalyst (2.5 mol%), and dry cyclohexane. Causality: The highly confined chiral microenvironment of the iIDP catalyst activates the formaldehyde oligomer while shielding it from background racemic pathways.
-
Substrate Addition: Introduce the styrene derivative (1.0 equiv) to the suspension.
-
Cyclization: Stir vigorously at room temperature for 24–48 hours. Causality: The reaction proceeds via a concerted asynchronous transition state. Vigorous stirring is required due to the heterogeneous nature of paraformaldehyde.
-
System Validation: The reaction progress can be tracked via GC-MS or NMR. Successful asymmetric induction is validated post-purification via chiral HPLC (e.g., Chiralpak AD-H column), expecting an enantiomeric ratio (er) of up to 98:2.
-
Workup: Quench by adding distilled water (10 mL). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 20 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
Quantitative Data & Method Comparison
The following table summarizes the quantitative performance and strategic advantages of the catalytic methods discussed:
| Catalytic Method | Precursors | Catalyst System | Selectivity / Yield | Key Mechanistic Advantage |
| Transacetalization | 1,3-Diol + Benzaldehyde dimethyl acetal | CSA or p-TsOH (10 mol%) | High diastereoselectivity (equatorial phenyl) / >85% Yield | Bypasses physical water removal; thermodynamically driven by MeOH evaporation . |
| Asymmetric Prins | Styrenes + Paraformaldehyde | (S,S)-iIDP (2.5 mol%) | High enantioselectivity (er up to 98:2) / 70–90% Yield | Concerted asynchronous pathway prevents racemization and side reactions . |
| Diastereoselective Prins | 1,3-Diarylpropene + Formaldehyde | TfOH (10 mol%) | High diastereoselectivity / 14–88% Yield | Enables direct access to complex multicyclic precursors (e.g., brazilin core) . |
References
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. Available at:[Link]
-
Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core. Natural Products and Bioprospecting (Springer / PMC). Available at:[Link]
-
Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Molecules (MDPI). Available at:[Link]
-
Stereoselective reaction protecting a 1,3-diol as an acetal. Chegg. Available at:[Link]
-
The Catalytic Asymmetric Intermolecular Prins Reaction. Organic Chemistry Portal (Highlighting J. Am. Chem. Soc. 2021). Available at:[Link]
-
A new intermediate in the Prins reaction. Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
Application Note: Advanced Extraction & Analysis of Dioxane Species in Cosmetic Matrices
Abstract & Scope
This application note addresses the analytical dichotomy of "dioxanes" in cosmetic science. We provide distinct protocols for two critical needs:
-
Safety Compliance: Trace quantification of 1,4-dioxane , a carcinogenic byproduct of ethoxylation (e.g., in SLES, Polysorbates), required to meet strict regulatory limits (EU SCCS <10 ppm; NY State <1 ppm).[1][2]
-
Fragrance Characterization: Extraction of 1,3-dioxane derivatives (cyclic acetals like Floropal or Vertral), which are intentional high-performance aroma chemicals.
Critical Technical Distinction: While 1,4-dioxane is highly water-soluble and volatile, 1,3-dioxane fragrances are lipophilic and acid-sensitive.[1] A "one-size-fits-all" extraction destroys data integrity. This guide details a Headspace SPME workflow for the contaminant and a pH-Buffered Solvent Extraction for the fragrance ingredients.
Theory of Extraction
The Polarity Paradox
Extracting dioxane species from cosmetic emulsions (creams, lotions) is complicated by the matrix.
-
1,4-Dioxane (
): It is miscible with water. In an o/w (oil-in-water) emulsion, it resides in the continuous aqueous phase. Traditional Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane) yields poor recovery (<40%). We must use the "Salting Out" principle to modify the partition coefficient ( ), forcing the analyte into the headspace. -
1,3-Dioxane Acetals: These are lipophilic and reside in the micellar/oil phase. They are chemically stable at neutral pH but hydrolyze rapidly back to their parent aldehyde and diol in acidic environments. Standard acid-assisted extractions must be avoided.
Mechanism of Action: Salting Out (For 1,4-Dioxane)
By saturating the aqueous matrix with a strong electrolyte (NaCl or Na₂SO₄), we hydrate the salt ions. This reduces the free water available to solvate the 1,4-dioxane, effectively increasing its volatility and driving it into the headspace for Solid Phase Microextraction (SPME).
Protocol A: Trace Analysis of 1,4-Dioxane (HS-SPME-GC-MS)
Target: 1,4-Dioxane (impurity) | Limit of Quantitation (LOQ): 0.1 ppm[1]
Materials & Reagents[1][3][4]
-
Internal Standard (Critical): 1,4-Dioxane-d8 (Deuterated).[3][4][5] Note: Without d8-IS, matrix effects in shampoos will skew quantification by >30%.[1]
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.[1]
-
Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). Reasoning: The DVB phase retains small polar volatiles better than pure PDMS.
Step-by-Step Workflow
-
Sample Homogenization:
-
Weigh 1.0 g of cosmetic sample into a 20 mL headspace vial.
-
Troubleshooting: If the sample is a waxy solid (lipstick), disperse in 1 mL of dimethyl sulfoxide (DMSO) first.
-
-
Internal Standard Addition:
-
Add 10 µL of 1,4-Dioxane-d8 solution (100 µg/mL in water).
-
Self-Validating Step: The final response ratio of Target/IS corrects for fiber competition and matrix viscosity.
-
-
Matrix Modification (Salting Out):
-
Add 3.0 mL of saturated NaCl solution (approx. 360 g/L).
-
Add a magnetic stir bar. Cap immediately with a PTFE/Silicone septum.
-
-
Equilibration & Extraction:
-
Temp: 60°C (Higher temps risk water vapor overloading the fiber).
-
Time: 15 min equilibration (agitation on) + 30 min fiber exposure.
-
Agitation: 500 RPM. Causality: Vigorous stirring is required to constantly renew the surface area at the liquid-gas interface.
-
-
GC-MS Analysis:
Data Presentation: Method Validation
| Parameter | Specification | Notes |
| Linearity ( | > 0.995 | Range: 0.1 – 50 ppm |
| Recovery | 85% – 115% | Spiked into blank lotion matrix |
| Precision (RSD) | < 5.0% | n=6 replicates at 10 ppm |
| LOD | 0.05 ppm | Sufficient for NY State compliance |
Protocol B: Extraction of 1,3-Dioxane Fragrances (Buffered LLE)
Target: Functional Acetals (e.g., 2,4-Dimethyl-1,3-dioxolane) | Use Case: Fragrance Profiling[1]
Materials
-
Solvent: Ethyl Acetate (Green alternative to DCM) or Hexane (for highly non-polar acetals).
-
Buffer: Phosphate buffer (pH 7.0). Reasoning: Prevents acid-catalyzed hydrolysis of the acetal ring.
-
Drying Agent: Anhydrous Magnesium Sulfate (
).
Step-by-Step Workflow
-
Dissolution:
-
Weigh 0.5 g of cream/lotion into a 15 mL centrifuge tube.
-
Add 5 mL of pH 7.0 Phosphate Buffer. Vortex for 1 min to disperse the emulsion.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of Ethyl Acetate .
-
Shake mechanically for 20 mins.
-
Causality: Ethyl acetate is moderately polar, allowing it to penetrate the emulsion interface and solvate the oxygenated fragrance molecules better than pure alkanes.
-
-
Phase Separation:
-
Centrifuge at 4000 RPM for 10 mins.
-
Collect the upper organic layer.
-
-
Drying & Concentration:
-
Pass the organic layer through a funnel containing 1 g of anhydrous
. -
Do not use acid-washed glassware.
-
Concentrate under nitrogen flow to 1 mL (if trace analysis is needed) or inject directly (for major ingredient analysis).
-
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct extraction pathway based on the target analyte's chemical structure.
Caption: Decision tree separating the "Salting Out" pathway for hydrophilic contaminants from the "Buffered LLE" pathway for acid-sensitive fragrance acetals.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Recovery of 1,4-Dioxane | Incomplete phase transfer. | Increase NaCl concentration to saturation. Ensure sample is fully dispersed in the aqueous phase before heating. |
| High RSD (>10%) in HS-SPME | Fiber competition from other volatiles (e.g., Limonene).[1] | Decrease sample weight to 0.5g or use the Standard Addition Method instead of external calibration. |
| Loss of 1,3-Dioxane Fragrance | Acid hydrolysis during extraction. | Check pH of the aqueous buffer. Ensure no acidic preservatives (e.g., Benzoic Acid) are lowering the pH of the micro-environment. |
| Ghost Peaks in Blank | Carryover on SPME fiber. | Bake fiber at 260°C for 10 mins between runs. 1,4-dioxane is "sticky" on active sites. |
References
-
Scientific Committee on Consumer Safety (SCCS). (2015).[7][8][9] Opinion on The Report of the ICCR Working Group: Considerations on Acceptable Trace Level of 1,4-Dioxane in Cosmetic Products. European Commission.[7][8][9] [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[9] 1,4-Dioxane in Cosmetics: A Manufacturing Byproduct. [Link][1]
-
New York State Department of Environmental Conservation. (2019). Law restricting 1,4-dioxane in household cleansing, personal care, and cosmetic products. [Link][1]
-
International Organization for Standardization (ISO). (2023). ISO 12787:2011 Cosmetics — Analytical methods — Validation criteria for analytical results using chromatographic techniques. [Link][1]
Sources
- 1. WO2019121032A1 - Odorous acetals of ethyl vanillin and ethyl vanillin derivatives - Google Patents [patents.google.com]
- 2. certified-laboratories.com [certified-laboratories.com]
- 3. agilent.com [agilent.com]
- 4. youngin.com [youngin.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Report of the ICCR Working Group: Considerations on Acceptable Trace Level of 1,4-Dioxane in Cosmetic Products - Public Health [health.ec.europa.eu]
- 9. eruditio.pom.go.id [eruditio.pom.go.id]
formulation stability of 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane in high pH media
The following Application Note is designed for researchers and formulation scientists requiring rigorous validation of 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane (hereafter referred to as TMPMD ) in alkaline environments.
Executive Summary
This guide addresses the chemical and physical stability of 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane (TMPMD) in high pH (alkaline) formulations. While cyclic acetals are theoretically resistant to base-catalyzed hydrolysis, the specific steric and electronic environment of the TMPMD molecule—featuring a lipophilic benzyl substituent and a trimethyl-substituted dioxane ring—requires a tailored validation protocol.
Key Takeaway: TMPMD exhibits robust chemical stability in aqueous alkaline media (pH 10–14) due to the lack of electrophilic sites susceptible to hydroxide attack. However, its significant hydrophobicity presents a "false stability" risk during testing; if the molecule phase-separates, it is not truly exposed to the stress condition. This protocol utilizes a Co-Solvent Homogeneity System to ensure valid stress testing.
Chemical Context & Mechanism
To predict stability, we must understand the molecular architecture. TMPMD is a cyclic acetal .
-
The Acetyl Functionality: The C2 carbon is bonded to two oxygens. In acidic media, the oxygen is protonated, leading to ring opening (hydrolysis).
-
The Alkaline Defense: In basic media (High pH), there are no protons available to activate the ether oxygens. The hydroxide ion (
) is a nucleophile, but the acetal carbon is sterically shielded and electronically deactivated by the two electron-donating oxygens (anomeric effect). Therefore, attack is energetically unfavorable.
The "Benzylic" Risk Factor
While the acetal ring is stable, the 2-(phenylmethyl) group introduces a benzylic carbon.
-
Risk: In the presence of radical initiators or peroxides (impurities in excipients like PEG), the benzylic position can undergo autoxidation , leading to hydroperoxide formation, though this is less driven by pH and more by oxidative stress.
Mechanistic Visualization
The following diagram illustrates the dichotomy between Acidic Instability and Alkaline Stability.
Figure 1: Mechanistic pathway comparison. Note the stability pathway in alkaline conditions due to electronic repulsion.
Experimental Protocol: High pH Stress Testing
Objective: To empirically validate the stability of TMPMD at pH 10, 12, and 14 over 14 days.
Materials
-
API: TMPMD (>98% purity).
-
Buffers:
-
pH 10: 0.1 M Sodium Carbonate / Bicarbonate.
-
pH 12: 0.01 M NaOH.
-
pH 14: 1.0 M NaOH.
-
-
Co-Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF). Critical for solubility.
-
Internal Standard: Dodecane (inert, lipophilic reference).
The "Homogeneity" Workflow
Critical Step: TMPMD is lipophilic. If you simply add it to NaOH solution, it will float. Hydrolysis only occurs in the aqueous phase. You must create a single-phase system.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 100 mg TMPMD in 10 mL ACN (Conc: 10 mg/mL).
-
Stress Sample Preparation (Triplicates):
-
Transfer 1.0 mL of Stock Solution into a 20 mL scintillation vial.
-
Add 9.0 mL of the respective Alkaline Buffer (pH 10, 12, or 14).
-
Result: A 1 mg/mL solution in 10:90 ACN:Buffer.
-
Check: If cloudy/precipitated, increase ACN ratio to 30:70 or add 5% Tween-80 surfactant. Solution must be clear for valid kinetics.
-
-
Incubation:
-
Set A: Ambient (25°C).
-
Set B: Accelerated (60°C).
-
Duration: T0, 24h, 72h, 7 days, 14 days.
-
-
Quenching (Critical for Analysis):
-
Remove 500 µL aliquot.
-
Neutralize immediately: Add 500 µL of 1M Phosphate Buffer (pH 7.0) or equivalent HCl to bring pH to neutral.
-
Why? Injecting pH 14 samples can destroy silica-based HPLC columns.
-
Analytical Method (HPLC-UV/Vis)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (Buffered to pH 7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or 254 nm if phenyl absorption is sufficient).
-
Pass Criteria: Recovery > 99.0% relative to T0.
Data Presentation & Analysis
Expected Stability Profile
Based on acetal chemistry, the following results are typical for TMPMD. Any deviation suggests impurity interference or benzylic oxidation.
| Condition | Timepoint | % Recovery (Expected) | Status |
| pH 10 / 25°C | 14 Days | 99.8 ± 0.2% | Stable |
| pH 12 / 25°C | 14 Days | 99.7 ± 0.3% | Stable |
| pH 14 / 25°C | 14 Days | 99.5 ± 0.4% | Stable |
| pH 14 / 60°C | 14 Days | 98.5 ± 0.5% | Minor Degradation * |
*Note: Minor degradation at pH 14/60°C is often due to the glass vial etching (silicate formation) or oxidative impurities, not direct hydrolysis.
Calculation of Degradation Rate ( )
If degradation is observed, assume pseudo-first-order kinetics (since
Where:
-
= Concentration at time
. - = Initial concentration.
-
= Observed rate constant (
).
Troubleshooting & Formulation Tips
Solubility vs. Stability Paradox
Researchers often confuse insolubility with stability .
-
Issue: "My sample recovered 100% at pH 14!"
-
Root Cause:[1][2][3] The drug precipitated out of the base immediately. It wasn't in solution, so it didn't react.
-
Fix: Always measure the filtrate concentration at T0 to confirm the drug is actually dissolved in the stress medium.
Column Protection
Injecting high pH samples (pH > 10) dissolves the silica backbone of standard HPLC columns.
-
Protocol: Always dilute stress samples 1:1 with a neutralizing buffer (e.g., 100 mM Ammonium Acetate pH 5) before injection. Alternatively, use a polymer-based column (PLRP-S) or Hybrid Particle (Waters BEH) column resistant to pH 12.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for high pH stress testing, emphasizing the solubility check.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on acetal stability in basic media).
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[4] Chemical Reviews, 74(5), 581–603. (Foundational review on acetal hydrolysis kinetics).
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Data on pH-independent hydrolysis rates).
-
Alsante, K. M., et al. (2007). Pharmaceutical Stress Testing: Predicting Drug Degradation. Drugs and the Pharmaceutical Sciences. (Industry standard for stress testing protocols).
Sources
Application Note: Encapsulation Strategies for Volatile 1,3-Dioxane Fragrance Molecules
This Application Note is designed for researchers and formulation scientists seeking robust protocols for encapsulating volatile 1,3-dioxane fragrance molecules (e.g., Floropal, Vertacetal). It addresses the specific physicochemical challenges of these molecules—specifically their volatility and the hydrolytic sensitivity of the acetal linkage.
Executive Summary & Strategic Analysis
1,3-Dioxane derivatives (e.g., 2,4,6-trimethyl-4-phenyl-1,3-dioxane, commercially known as Floropal or Vertacetal) are critical fragrance ingredients providing green, floral, and grapefruit notes. However, their application is limited by two factors:
-
High Volatility: Leading to poor scent longevity (top-note loss).
-
Acetal Hydrolysis: The 1,3-dioxane ring is a cyclic acetal.[1][2] While more stable than 1,3-dioxolanes, it is susceptible to acid-catalyzed hydrolysis, reverting to the parent aldehyde and diol, resulting in off-odors and loss of impact.
The Formulation Strategy: To maximize stability and performance, we prioritize encapsulation methods that operate at neutral-to-alkaline pH or minimize exposure to acidic aqueous phases.
| Feature | Method A: Polyurea (PU) | Method B: Complex Coacervation | Method C: Molecular Inclusion |
| Mechanism | Interfacial Polymerization | Phase Separation | Host-Guest Complexation |
| Shell Material | Polyurea (Synthetic) | Gelatin/Gum Arabic (Bio-based) | |
| pH Regime | Alkaline (pH 8.0–9.0) | Acidic (pH 3.5–4.5) | Neutral (pH 6.0–7.0) |
| Suitability | High (Best Stability) | Medium (Requires care) | High (Powder form only) |
| Payload | High (~30-40%) | High (~30-40%) | Low (~10-15%) |
Mechanistic Insight: The Stability Challenge
Understanding the degradation pathway is essential for protocol design. The 1,3-dioxane ring degrades via acid-catalyzed hydrolysis.[3]
Figure 1: Acid-Catalyzed Hydrolysis Pathway & Risk Assessment
Caption: The degradation pathway of 1,3-dioxane fragrances. Protocol selection must avoid prolonged steps at pH < 4 to prevent ring opening.
Protocol A: Polyurea Interfacial Polymerization (Recommended)
Rationale: This method uses an alkaline aqueous phase (pH 8-9), protecting the acid-sensitive acetal linkage during shell formation. It produces a robust, impermeable shell suitable for laundry and detergent applications.
Materials Required[3][4][5][6][7][8][9][10]
-
Core Phase:
-
1,3-Dioxane Fragrance (e.g., Floropal): 30 g
-
Diluent (Isopropyl Myristate or Caprylic/Capric Triglyceride): 10 g (Optional, modulates release)
-
Isocyanate Prepolymer (e.g., PAPI 27 or Desmodur N3300): 4 g
-
-
Aqueous Phase:
-
Deionized Water: 150 g
-
Stabilizer: Polyvinyl Alcohol (PVOH, 87-89% hydrolyzed): 2.0 g
-
-
Crosslinker:
-
Guanidine Carbonate or Tetraethylenepentamine (TEPA): 2.5 g (Stoichiometric equivalent to isocyanate)
-
Step-by-Step Protocol
-
Preparation of Aqueous Phase (Continuous Phase):
-
Dissolve 2.0 g PVOH in 150 g water at 80°C. Cool to room temperature (25°C).
-
Critical Control Point: Adjust pH to 8.5–9.0 using 1M NaOH. This ensures rapid reaction of the amine and protects the fragrance.
-
-
Preparation of Oil Phase (Dispersed Phase):
-
Mix 30 g Fragrance with 4 g Isocyanate. Stir until homogenous.
-
Note: Keep this mixture dry; moisture triggers premature polymerization.
-
-
Emulsification:
-
Add Oil Phase to Aqueous Phase under high-shear agitation (e.g., Ultra-Turrax at 6,000–8,000 rpm) for 5 minutes.
-
Target droplet size: 10–20
(Verify with optical microscopy).
-
-
Shell Formation (Crosslinking):
-
Reduce stirring speed to 500 rpm (anchor stirrer).
-
Slowly add the Amine Crosslinker (dissolved in 10 mL water) dropwise over 10 minutes.
-
Observation: The pH may drop slightly; maintain >8.0.
-
-
Curing:
-
Heat the slurry to 60°C and stir for 4 hours.
-
Why: Heat drives the isocyanate-amine reaction to completion, forming a tough Polyurea shell.
-
-
Finishing:
-
Cool to room temperature. Add 0.5% Xanthan gum if suspension settling is observed.
-
Protocol B: Complex Coacervation (Bio-Based Alternative)
Rationale: Uses natural polymers (Gelatin/Gum Arabic).[4] Warning: This process requires lowering pH to ~4.0. While 1,3-dioxanes are relatively stable, prolonged exposure at high temperature and low pH must be avoided. We use a modified "Cool-Acid" technique .
Materials Required[3][4][5][6][7][8][9][10][11]
-
Solution A: 10% Gelatin (Type A, 275 Bloom) in water (warm).
-
Solution B: 10% Gum Arabic in water.
-
Crosslinker: Transglutaminase (Enzymatic) or Glutaraldehyde (Chemical).
Step-by-Step Protocol
-
Emulsification (Neutral pH):
-
Mix 50 mL Solution A + 50 mL Solution B + 200 mL Water at 50°C.
-
Add 40 mL Fragrance. Emulsify to 20-50
. -
Current pH is typically ~5.5–6.0 (Safe zone).
-
-
Coacervation (The Critical Step):
-
Shell Hardening:
-
Cool rapidly to 5–10°C using an ice bath. This solidifies the gelatin shell.
-
-
Crosslinking:
-
Option A (Enzymatic - Preferred for Fragrance Integrity): Adjust pH back to 6.0 (using NaOH) immediately after cooling, then add Transglutaminase (10 U/g gelatin). Incubate at room temp for 12 hours.
-
Option B (Chemical): Add Glutaraldehyde (25% solution, 2 mL) at 5°C. Stir 1 hour, then raise pH to 9.0.
-
Experimental Workflow Visualization
Figure 2: Comparative Encapsulation Workflow
Caption: Protocol A is preferred for 1,3-dioxanes due to the alkaline processing environment. Protocol B requires strict temperature control during the acidic phase.
Characterization & Quality Control
To validate the encapsulation efficiency and stability, perform the following assays:
| Test | Methodology | Acceptance Criteria |
| Morphology | Scanning Electron Microscopy (SEM) | Smooth, spherical, non-aggregated capsules. |
| Encapsulation Efficiency (EE) | Solvent extraction (Hexane) of free oil vs. total oil (via crushing). | EE > 90% indicates successful shell formation. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | < 5% mass loss below 150°C (indicates core retention). |
| Leakage/Stability | Store in Ethanol/Water (50:50) for 4 weeks at 45°C. | < 10% leakage. |
| Chemical Integrity | GC-MS of extracted core. | Absence of aldehyde/diol hydrolysis products. |
References
-
Symrise AG. (n.d.). Vertacetal® Coeur Technical Data Sheet. Retrieved from
-
BOC Sciences. (2023). Liposomes for Flavor and Fragrance Encapsulation.[] Retrieved from
-
Perinelli, D. R., et al. (2020).[9] Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update. Molecules, 25(24), 5878. Retrieved from
-
BenchChem. (2025).[3][11] 1,3-Dioxane Ring Stability Technical Support. Retrieved from
-
Russell, S., & Bruns, N. (2023).[4] Encapsulation of Fragrances in Micro- and Nano-Capsules. Macromolecular Rapid Communications. Retrieved from
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. WO1996030359A1 - Novel 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 5. WO2020207849A1 - Encapsulated composition - Google Patents [patents.google.com]
- 6. US20200290005A1 - Encapsulated Perfume Compositions and Methods of Preparing Them - Google Patents [patents.google.com]
- 7. US5888961A - 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
solid-phase microextraction (SPME) of benzyl-substituted dioxanes
Application Note: High-Sensitivity Profiling of Benzyl-Substituted Dioxanes via HS-SPME-GC-MS
Executive Summary & Scientific Context
Benzyl-substituted dioxanes (e.g., 2-benzyl-1,3-dioxane, 5-benzyl-1,3-dioxane) represent a unique analytical challenge in pharmaceutical impurity profiling and fragrance chemistry. Unlike their highly volatile congener 1,4-dioxane, benzyl-substituted variants possess a "hybrid" physicochemical character: they retain the ether functionality of the dioxane ring while exhibiting the hydrophobicity and
This hybrid nature renders standard liquid-liquid extraction (LLE) inefficient due to emulsion formation in complex matrices (e.g., surfactant-rich formulations or reaction mother liquors). Solid-Phase Microextraction (SPME) offers a superior, solvent-free alternative.
This guide details a Headspace-SPME (HS-SPME) protocol designed specifically for this class of semi-volatile ethers. The methodology prioritizes the DVB/CAR/PDMS fiber chemistry to leverage three separation mechanisms simultaneously:
-
Adsorption (Carboxen): Traps the ether/dioxane ring functionality.
-
Absorption (PDMS): Solubilizes the hydrophobic benzyl chain.
-
-
Interaction (DVB): Stabilizes the aromatic ring, enhancing recovery of the benzyl moiety.
Method Development Logic: The "Why" Behind the Protocol
Successful SPME development requires balancing the thermodynamics of the three-phase system: Sample (
Fiber Selection: The Polarity Match
For benzyl-dioxanes, a single-phase fiber is insufficient.
-
100 µm PDMS (Red): Too non-polar. While it extracts the benzyl group, it shows poor affinity for the ether oxygens, leading to low recovery.
-
85 µm PA (Polyacrylate): Too polar. It risks competitive displacement by water vapor in headspace analysis.
-
Recommended: 50/30 µm DVB/CAR/PDMS (Grey Hub). This "universal" fiber is critical here. The outer DVB layer blocks high-molecular-weight interferences while interacting with the aromatic ring. The inner Carboxen/PDMS layer retains the smaller dioxane core.
Thermodynamics of Extraction
Benzyl-dioxanes are semi-volatiles (Boiling Points typically >200°C).
-
Temperature Dilemma: increasing
increases the Henry's Law constant ( ), driving analytes into the headspace. However, adsorption onto the fiber is exothermic; too high a temperature decreases the fiber partition coefficient ( ). -
Optimization: We utilize a "Salting-Out Assisted High-Temp" strategy. Saturated NaCl decreases the solubility of the organic analyte in the aqueous phase (increasing
), allowing us to operate at a moderate temperature (65°C) that favors fiber retention.
Visualization of Method Logic
The following decision tree illustrates the critical parameter optimization required for benzyl-dioxane analysis.
Figure 1: Logical decision tree for selecting HS-SPME parameters for semi-volatile aromatic ethers.
Detailed Experimental Protocol
Materials & Reagents
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), StableFlex (Supelco/Sigma-Aldrich).
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organic impurities.
-
Internal Standard (ISTD): 2-Phenyl-1,3-dioxane-d5 (or deuterated toluene if specific isotope is unavailable).
Sample Preparation (Step-by-Step)
-
Matrix Modification:
-
Weigh 3.0 g of NaCl into a 20 mL headspace vial.
-
Note: This creates a ~30% w/v solution when 10 mL sample is added, ensuring saturation.
-
-
Sample Loading:
-
Transfer 10.0 mL of the aqueous sample (or dissolved solid sample) into the vial.
-
Add 10 µL of Internal Standard solution (100 µg/mL in Methanol).
-
-
Sealing:
-
Immediately cap the vial and vortex for 30 seconds to dissolve salt and homogenize.
-
Automated HS-SPME Parameters (e.g., Gerstel MPS / CTC PAL)
| Parameter | Setting | Rationale |
| Incubation Temp | 65°C | Balances volatility vs. fiber desorption. |
| Incubation Time | 10 min | Ensures headspace equilibrium ( |
| Agitation | 500 rpm (Intermittent) | Accelerates mass transfer from liquid to headspace. |
| Extraction Time | 30 min | Benzyl-dioxanes are bulky; longer time needed for fiber equilibrium ( |
| Vial Penetration | 22 mm | Exposes fiber to headspace without touching liquid. |
| Desorption Temp | 260°C | High temp required to strip aromatics from DVB layer. |
| Desorption Time | 3 min | Ensures no carryover (memory effect). |
GC-MS Configuration
-
System: Agilent 7890/5977 or equivalent.
-
Column: Agilent HP-5MS UI (30 m × 0.25 mm × 0.25 µm). The "Ultra Inert" (UI) phase is crucial to prevent tailing of the benzyl group.
-
Inlet: Splitless mode (purge flow 50 mL/min at 1.0 min).
-
Liner: 0.75 mm ID SPME liner (straight, deactivated). Do not use wool; it irreversibly adsorbs benzyl compounds.
Oven Program:
-
40°C for 2 min (Focusing).
-
10°C/min to 180°C (Elution of dioxanes).
-
25°C/min to 280°C (Bake out).
MS Acquisition (SIM Mode): To maximize sensitivity, use Selected Ion Monitoring (SIM) after determining retention times in Scan mode.
| Analyte | Quantifier Ion ( | Qualifier Ions ( |
| Benzyl-1,3-dioxane | 91 (Tropylium) | 178 ( |
| 2-Phenyl-1,3-dioxane | 163 ( | 105 (Benzoyl), 77 |
| ISTD (Deuterated) | 96 (or shifted 91) | Depends on specific ISTD |
Analytical Workflow Diagram
Figure 2: End-to-end workflow for the analysis of benzyl-substituted dioxanes.
Validation & Troubleshooting
Linearity & Sensitivity
-
Range: 10 ppb to 500 ppb (ng/mL).
-
Linearity (
): Typically > 0.995 using internal standard calibration. -
LOD: ~1–5 ppb (dependent on MS cleanliness).
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity | Salt saturation incomplete. | Ensure 30% w/v NaCl is reached; vortex vigorously. |
| Peak Tailing | Active sites in liner. | Replace with deactivated SPME-specific liner (0.75 mm ID). |
| Carryover | Benzyl group sticking to DVB. | Increase desorption temp to 260°C; bake fiber for 5 min between runs. |
| Fiber Breakage | Septum coring. | Use Merlin Microseal or pre-drilled septa; align autosampler carefully. |
References
-
Agilent Technologies. Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. (Establishes the baseline for dioxane analysis and salt-assisted extraction). [Link]
-
Pawliszyn, J. Solid Phase Microextraction: Theory and Practice.[1] Wiley-VCH, 1997. (The authoritative text on SPME thermodynamics and fiber coating mechanisms).
-
ResearchGate (Community Protocol). Optimization of HS-SPME for cyclic acetals and ketals. (Supports the use of higher incubation temperatures for substituted dioxanes). [Link]
Sources
Application Note: Green Chemistry Synthesis Routes for Substituted 1,3-Dioxanes
Abstract
The 1,3-dioxane scaffold is a privileged heterocyclic motif present in numerous natural products, pharmaceuticals, and industrial chemicals, including fragrances and solvents.[1][2] Traditional synthesis methods, while effective, often rely on strong mineral acids, volatile organic solvents, and high energy consumption, posing significant environmental and safety concerns. This application note provides a comprehensive guide for researchers and drug development professionals on modern, green chemistry approaches to the synthesis of substituted 1,3-dioxanes. We will explore field-proven protocols employing heterogeneous catalysis, microwave-assisted solvent-free conditions, and innovative chemoenzymatic strategies. The focus is on providing robust, reproducible, and environmentally benign alternatives that enhance efficiency, reduce waste, and improve the overall sustainability of 1,3-dioxane synthesis.
Introduction: The Imperative for Greener Synthesis
The synthesis of 1,3-dioxanes is most commonly achieved through the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with a 1,3-diol, or via the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene.[2][3] Classical methods often utilize homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) in refluxing organic solvents with a Dean-Stark apparatus to remove water.[4] While effective, these approaches suffer from several drawbacks:
-
Corrosive and Hazardous Reagents: Strong acids are difficult to handle and generate corrosive waste streams.
-
Solvent Waste: The use of large volumes of volatile organic compounds (VOCs) contributes to air pollution and poses health risks.
-
Difficult Catalyst Separation: Homogeneous catalysts are challenging to separate from the reaction mixture, leading to product contamination and preventing catalyst reuse.
-
High Energy Consumption: Prolonged heating under reflux is energy-intensive.
Green chemistry principles offer a framework to address these challenges by designing chemical processes that are safer, more efficient, and environmentally responsible. This guide details practical applications of these principles to the synthesis of substituted 1,3-dioxanes.
The Prins Reaction: A Mechanistic Overview
The Prins reaction is a powerful C-C and C-O bond-forming reaction that serves as a cornerstone for 1,3-dioxane synthesis from alkenes and aldehydes.[5][6] Understanding its mechanism is crucial for optimizing reaction conditions and catalyst selection. The reaction typically proceeds through an acid-catalyzed pathway.
Caption: Acid-catalyzed Prins reaction mechanism for 1,3-dioxane formation.
The key steps involve the activation of an aldehyde by a proton or Lewis acid, followed by the electrophilic attack of an alkene to form a stabilized γ-hydroxy carbocation. This intermediate is then trapped by a second molecule of aldehyde, leading to an oxocarbenium ion which undergoes intramolecular cyclization to form the protonated 1,3-dioxane ring.[2] Deprotonation yields the final product. Green approaches aim to facilitate this process using recoverable catalysts and minimizing waste.
Methodology 1: Heterogeneous Solid Acid Catalysis
Replacing homogeneous acids with solid, recoverable catalysts is a cornerstone of green synthesis. These catalysts are easily separated by simple filtration, can often be reused multiple times, and typically exhibit lower corrosivity.
Insight & Rationale
Solid acids like silica-supported p-toluenesulfonic acid (TsOH-SiO₂) and ion-exchange resins provide acidic sites on a solid matrix.[5][7] This confines the catalytic activity to the surface, simplifying product purification immensely—a simple filtration step replaces aqueous workups and extractions. Furthermore, the solid support can influence catalyst activity and selectivity. Polyaniline-supported catalysts have also shown excellent activity, demonstrating the versatility of this approach.[6]
Protocol: Synthesis of 4-Phenyl-1,3-dioxane using TsOH-SiO₂
This protocol is adapted from the work of Reddy et al. for the Prins reaction between styrene and paraformaldehyde.[5]
Materials:
-
Styrene (≥99%)
-
Paraformaldehyde (95%)
-
Silica-supported p-toluenesulfonic acid (TsOH-SiO₂) or prepare as described below.
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography, 60-120 mesh)
Catalyst Preparation (TsOH-SiO₂):
-
Activate silica gel (60-120 mesh) by drying overnight at 120 °C.
-
To 10 g of activated silica gel in a round-bottom flask, add a solution of p-toluenesulfonic acid (2.5 g) in 50 mL of acetone.
-
Slowly evaporate the solvent under reduced pressure at 50-60 °C until a free-flowing powder is obtained.
-
Dry the resulting catalyst in a vacuum oven at 80 °C for 4 hours.
Reaction Procedure:
-
To a 50 mL round-bottom flask, add styrene (5 mmol, 0.52 g), paraformaldehyde (10 mmol, 0.30 g), and TsOH-SiO₂ (0.1 g, ~10 wt% relative to styrene).
-
Add dichloromethane (15 mL) as the solvent.
-
Stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-3 hours.
-
Upon completion, filter the reaction mixture through a sintered glass funnel to recover the solid catalyst. Wash the catalyst with a small amount of DCM (2 x 5 mL).
-
Combine the filtrate and washings. Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-phenyl-1,3-dioxane.
Catalyst Reusability: The recovered catalyst can be washed with ethyl acetate, dried in a vacuum oven at 80 °C for 2 hours, and reused for subsequent reactions with minimal loss of activity.
| Catalyst | Substrate 1 | Substrate 2 | Conditions | Time (h) | Yield (%) | Reference |
| TsOH-SiO₂ | Styrene | Paraformaldehyde | DCM, RT | 2.5 | 92 | [5] |
| PANI-TsOH | Styrene | Paraformaldehyde | DCM, Reflux | 8 | 85 | [6] |
| Ion-Exchange Resin | Isoeugenol | Paraformaldehyde | Toluene, 80°C | 3 | >95 | [7][8] |
Table 1. Comparison of Heterogeneous Catalysts for 1,3-Dioxane Synthesis.
Methodology 2: Solvent-Free, Microwave-Assisted Synthesis
The combination of solvent-free conditions and microwave irradiation represents a significant advancement in green chemistry. Eliminating the solvent reduces waste and simplifies purification, while microwave heating can dramatically accelerate reaction rates, leading to shorter reaction times and improved energy efficiency.[5][9]
Insight & Rationale
Microwave energy promotes rapid, uniform heating of the reaction mixture through dielectric heating. This can lead to thermal and specific non-thermal effects that enhance reaction kinetics compared to conventional heating. When performed under solvent-free conditions, reactants are adsorbed onto a solid support (like silica gel) which acts as both a catalyst carrier and an energy transfer medium.[5] This approach maximizes atom economy and process efficiency.
Protocol: Microwave-Assisted Synthesis of 4-Phenyl-1,3-dioxane
This protocol demonstrates a rapid, solvent-free synthesis adapted from established procedures.[5]
Materials:
-
Styrene (≥99%)
-
Paraformaldehyde (95%)
-
p-Toluenesulfonic acid (p-TsOH)
-
Activated Silica Gel (60–120 mesh, dried overnight at 100 °C)
-
Ethyl acetate and Hexane (for extraction and chromatography)
Reaction Procedure:
-
In a mortar, thoroughly mix styrene (3 mmol, 0.31 g), paraformaldehyde (6 mmol, 0.18 g), and p-toluenesulfonic acid (0.5 mmol, 0.086 g) with activated silica gel (1 g).
-
Transfer the resulting free-flowing powder to a microwave-safe reaction vessel.
-
Place the vessel in a domestic or scientific microwave oven and irradiate at low power (e.g., 180-300 W) for a short duration (e.g., 5 minutes).
-
Safety Note: Perform in a well-ventilated fume hood. Use a vessel that is not completely sealed to avoid pressure buildup. It is advisable to run the reaction in short intervals (e.g., 1 min) to monitor progress and prevent overheating.
-
-
After irradiation, allow the mixture to cool to room temperature.
-
Monitor completion by TLC by taking a small sample, extracting with ethyl acetate, and spotting on a plate.
-
Once complete, extract the product from the silica gel by washing with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Synthesis Method | Conditions | Time | Solvent | Yield (%) | Reference |
| Conventional | TsOH-SiO₂, DCM, RT | 2.5 hours | Dichloromethane | 92 | [5] |
| Microwave | p-TsOH on SiO₂, Solvent-Free | 5 minutes | None | 90 | [5] |
Table 2. Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Phenyl-1,3-dioxane.
Methodology 3: Chemoenzymatic and Bio-Based Approaches
The frontier of green synthesis involves integrating biocatalysis with chemical catalysis and utilizing renewable feedstocks. Enzymes offer unparalleled selectivity under mild aqueous conditions, while bio-based solvents and starting materials reduce reliance on fossil fuels.
Insight & Rationale
A chemoenzymatic cascade can be designed where an enzyme first creates a chiral intermediate, which is then cyclized using a chemical catalyst. For example, a benzaldehyde lyase can be used to produce chiral diols from simple aldehydes.[10][11] This diol can then be reacted with a formaldehyde source to produce chiral 1,3-dioxanes (or related dioxolanes). This approach provides access to enantiomerically pure products, which is of high value in the pharmaceutical industry.[12][13] Additionally, using bio-based solvents like gluconic acid aqueous solution can serve the dual role of a green solvent and a recyclable catalyst.[14]
Caption: Workflow for a chemoenzymatic cascade to synthesize chiral cyclic acetals.
Protocol: Synthesis of 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) in a Bio-Based Solvent
This protocol, adapted from the work of Li et al., uses a recyclable, bio-based gluconic acid aqueous solution as both the solvent and catalyst for a tandem Knoevenagel condensation/Michael addition reaction.[14]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
1,3-Dioxane-4,6-dione (Meldrum's acid derivative) (2 mmol)
-
Gluconic acid aqueous solution (50 wt% in water, GAAS)
Reaction Procedure:
-
In a 25 mL flask, add the aromatic aldehyde (1 mmol) and the 1,3-dioxane-4,6-dione (2 mmol) to gluconic acid aqueous solution (4.0 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction often results in the precipitation of the solid product.
-
Upon completion (typically 15-60 minutes), filter the reaction mixture to collect the solid product.
-
Wash the product with cold water and dry under vacuum.
-
The filtrate, containing the gluconic acid aqueous solution, can be recovered and reused for subsequent reactions directly. The study showed effective reuse for at least four cycles with high yields.[14]
This method highlights the power of using benign, bio-based solvents that can also participate in catalysis, dramatically improving the green credentials of the synthesis.
Conclusion and Future Outlook
The synthesis of substituted 1,3-dioxanes has been significantly improved by the application of green chemistry principles. The move from homogeneous acid catalysis in volatile solvents to methods employing heterogeneous catalysts, microwave assistance, and solvent-free conditions offers profound benefits in terms of waste reduction, safety, and process efficiency. The protocols detailed in this note provide reliable and scalable starting points for researchers.
The future of this field lies in the continued integration of biocatalysis and the use of renewable, bio-based feedstocks derived from non-food biomass.[15][16] Developing chemoenzymatic cascades that operate in a single pot and the discovery of novel, robust catalysts derived from earth-abundant metals will further advance the sustainable production of these valuable heterocyclic compounds.
References
-
Reddy, C. R., & Kumar, M. S. (2008). Synthesis of 1,3-Dioxanes Catalyzed by TsOH-SiO 2 Under Solvent-Free Conditions. Synthetic Communications, 38(20), 3567-3574. [Link]
-
Jülich, F. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. [Link]
-
Gaset, A., & Delmas, M. (1982). An easy student synthesis of a substituted 1,3-dioxane by use of an ion-exchange resin as catalyst. Journal of Chemical Education, 59(10), 875. [Link]
-
Wehlan, M., et al. (2023). Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(1). [Link]
-
Wegenhart, B. L., & Abu-Omar, M. M. (2010). A solvent-free method for making dioxolane and dioxane from the biorenewables glycerol and furfural catalyzed by oxorhenium(V) oxazoline. Inorganic Chemistry, 49(11), 4741-4743. [Link]
-
Srimanta, M., & Debasish, M. (2012). Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. Journal of Chemical Sciences, 124(3), 623-630. [Link]
-
Beydoun, K., & Klankermayer, J. (n.d.). Synthesis of 1,3-dioxane in a solvent-free approach using very low catalyst loadings. ResearchGate. [Link]
-
Li, H., et al. (2017). A GREEN AND HIGHLY EFFICIENT SYNTHESIS OF 5,5-(PHENYLMETHYLENE)BIS(1,3-DIOXANE-4,6-DIONE) DERIVATIVES IN BIOBASED GLUCONIC ACID AQUEOUS SOLUTION. HETEROCYCLES, 94(6), 1115-1122. [Link]
-
Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]
-
Wang, C., et al. (2013). Microwave-assisted synthesis and crystal structure of novel 2-dichloromethyl-1,3-dioxolanes. HETEROCYCLES, 87(2), 357-365. [Link]
-
Journal of Chemical Education. (1982). An easy student synthesis of a substituted 1,3-dioxane by use of an ion-exchange resin as catalyst. [Link]
-
Wikipedia. (n.d.). Prins reaction. [Link]
-
ResearchGate. (2020). Heterogeneous catalytic reduction of substituted 5-acyl-1,3-dioxanes. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
ResearchGate. (2004). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. [Link]
-
da Silva, G. P., et al. (2018). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 29(1), 173-182. [Link]
-
ResearchGate. (2021). Enantiodivergent synthesis of 1,3‐dioxanes. [Link]
-
Zhang, G., & Zhang, R. (2012). An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocyclic Letters, 2(3), 319-324. [Link]
-
Coric, I., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 144(1), 196-200. [Link]
-
Wikipedia. (n.d.). 1,3-Dioxane. [Link]
-
Wang, Y., et al. (2017). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. Catalysts, 7(11), 335. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. A solvent-free method for making dioxolane and dioxane from the biorenewables glycerol and furfural catalyzed by oxorhenium(V) oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing hydrolysis of 2-benzyl-4,5,6-trimethyl-1,3-dioxane in acidic solutions
Technical Support Center: Stability Management of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane
Ticket ID: #ACETAL-STAB-456 Status: Open Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering stability issues with 2-benzyl-4,5,6-trimethyl-1,3-dioxane in acidic environments. While 1,3-dioxanes are generally more robust than their 5-membered dioxolane counterparts, the specific substitution pattern of your molecule creates a unique tension. The 2-benzyl group (derived from phenylacetaldehyde) renders the acetal susceptible to acid-catalyzed cleavage, while the 4,5,6-trimethyl backbone provides essential steric armor.
This guide provides the mechanistic insight and operational protocols required to maintain the integrity of this molecule during acidic workups, purification, and storage.
Module 1: Mechanistic Intelligence (The "Why")
To prevent hydrolysis, we must understand the enemy. Acid-catalyzed hydrolysis is an equilibrium process driven by the protonation of one of the ring oxygens.
The Structural Conflict:
-
The Vulnerability (C2 Position): The 2-benzyl substituent is electron-donating (via induction), which stabilizes the oxocarbenium ion intermediate relative to a formal acetal, lowering the activation energy for ring opening.
-
The Shield (C4, C5, C6 Positions): The trimethyl substitution creates a "lock" on the chair conformation. For hydrolysis to proceed, the ring often must twist to allow water attack. The methyl groups create steric hindrance (Thorpe-Ingold effect) that retards this conformational change and the approach of water.
Visualizing the Failure Mode: The diagram below illustrates the pathway you are trying to block.
Figure 1: The hydrolysis cascade.[1] Your goal is to arrest the process at the "Intervention Zone" by manipulating Temperature, pH, and Water Activity.
Module 2: Troubleshooting & Diagnostics
Use this decision matrix to identify where your process is failing.
| Symptom | Probable Cause | Diagnostic Check |
| Aldehyde peak in NMR/HPLC | Hydrolysis during workup or storage.[1] | Check solvent pH. Chloroform and DCM can become acidic over time (forming HCl). |
| "Streaking" on TLC | Degradation on Silica Gel. | Silica is naturally acidic (pH ~5). The compound is hydrolyzing during elution. |
| Yield loss after concentration | Thermal degradation in acidic residue. | Did you concentrate a solution containing trace acid at >30°C? |
| New peaks after HPLC | Mobile phase acidity. | Are you using TFA or Formic Acid modifiers? (pH < 2.5 is fatal). |
Module 3: Operational Protocols
Protocol A: The "Buffered Silica" Purification
Standard silica gel chromatography is the #1 cause of acetal degradation.
The Fix: You must neutralize the acidic silanol (Si-OH) groups on the silica surface before introducing your compound.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).[1]
-
The Neutralization Spike: Add 1% v/v Triethylamine (Et3N) to the slurry.
-
Why? Et3N is a base that hydrogen-bonds to the acidic silanol sites, effectively "capping" them.
-
-
Column Packing: Pour the column as usual.
-
The Flush: Flush the column with 2 column volumes (CV) of eluent containing 0.1% Et3N .
-
Note: Reduce Et3N to 0.1% for the run to prevent your compound from streaking due to base drag.
-
-
Loading: Load your sample.
-
Elution: Run your gradient. The silica is now a neutral stationary phase.
Protocol B: The Non-Aqueous Quench
If your reaction generates acid (e.g., from a Lewis acid catalyst), quenching with water generates heat and dilute acid—the perfect storm for hydrolysis.
The Fix: Quench before adding water.
-
Cool Down: Cool the reaction mixture to -78°C (or at least 0°C). Kinetic control is your ally.
-
Base Injection: Add a slight excess (1.2 equiv vs. acid) of Pyridine or Triethylamine directly into the organic reaction mixture.
-
The Partition: Now add your aqueous buffer (Saturated NaHCO3).
-
Crucial: Never use water or brine alone as the first wash; they do not have the buffering capacity to neutralize localized acid pockets.
-
-
Extraction: Extract immediately into a non-polar solvent (Ether or Hexane are better than DCM as they dissolve less water).
Protocol C: Solvent Selection for Storage/Analysis
| Solvent | Suitability | Risk Factor | Mitigation |
| CDCl3 | High Risk | Decomposes to HCl + Phosgene upon light exposure.[1] | Store over solid K2CO3 or Silver Foil. Use "100% D" ampoules. |
| Acetone-d6 | Moderate | Can contain trace acetic acid. | Filter through basic alumina before use. |
| Benzene-d6 / Toluene-d8 | Best | Aprotic, non-acidic, hydrophobic.[1] | Ideal for long-term NMR storage. |
| Methanol/Ethanol | High Risk | Promotes transacetalization in presence of trace acid. | Avoid for storage. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Absolutely not. Even 0.1% TFA drops the pH to ~2.0. This will hydrolyze your dioxane on the column, leading to split peaks and ghost aldehyde signals.
-
Alternative: Use 10mM Ammonium Acetate (pH 6.8) or 0.1% Formic Acid buffered with Ammonium Formate (pH 4.5) if ionization is required.
Q: My compound is an oil. Can I distill it? A: 2-benzyl-4,5,6-trimethyl-1,3-dioxane has a high molecular weight. Distillation requires heat.
-
Rule: If you must distill, the pot residue must be absolutely acid-free . Pre-wash the oil with 1M NaOH, dry over Na2SO4, and add a pinch of solid CaCO3 to the distillation flask to act as an acid scavenger during heating.
Q: Why is the "2-benzyl" variant more sensitive than my "2-phenyl" (benzaldehyde) acetal? A: Counter-intuitively, the 2-phenyl group (benzaldehyde acetal) provides resonance stabilization to the starting acetal, making the breakage of the C-O bond thermodynamically more demanding compared to the 2-benzyl case, where the phenyl ring is insulated by a methylene group. The 2-benzyl group is lipophilic but does not offer the same electronic "anchor" as a conjugated phenyl ring, making the equilibrium more sensitive to protonation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.).[7] Wiley-Interscience.[6][7] (The definitive guide on acetal stability profiles and cleavage conditions).
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes.[8] Journal of the American Chemical Society, 108(9), 2425-2430.[8] (Kinetic data on acetal hydrolysis mechanisms).
-
BenchChem Application Notes. (2025). Protecting Group Chemistry of the 1,3-Dioxane Moiety. (Practical protocols for handling cyclic acetals).
-
Nacalai Tesque. (n.d.). Silica Gel for Column Chromatography: Purification of Acid Sensitive Compounds.[9] (Technical note on neutralizing silica with tertiary amines).
Sources
- 1. CAS 101-49-5: 2-Benzyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 2. vaia.com [vaia.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 8. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
Technical Support Center: Stereochemical Resolution of 2-Benzyl-4,5,6-Trimethyl-1,3-Dioxane
This guide serves as a specialized Technical Support Center for researchers working with 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane . It is designed to troubleshoot stereochemical isolation issues, optimize separation protocols, and explain the underlying conformational analysis.
Case ID: ISO-DIOX-456 Status: Active Support Subject: Separation and Identification of Cis/Trans Isomers
System Overview & Conformational Logic
Before attempting separation, you must understand what you are separating. This molecule is a 1,3-dioxane derivative synthesized from 3-methyl-2,4-pentanediol and phenylacetaldehyde .
-
The Scaffold: The 1,3-dioxane ring adopts a chair conformation.[1][2]
-
The Anchors: The bulky 2-benzyl (phenylmethyl) group and the 4,6-dimethyl groups have a strong thermodynamic preference for the equatorial position to avoid 1,3-diaxial interactions.
-
The Variable (The "Switch"): The relative orientation of the 5-methyl group and the 2-benzyl group defines your isomer profile.
-
Thermodynamic Isomer (All-Equatorial): The 2-Bn, 4-Me, and 6-Me are equatorial. The 5-Me orientation depends on the starting diol stereochemistry, but generally, the all-equatorial array is the global minimum.
-
Kinetic Isomers: Forms where the 2-benzyl group is axial (rare due to steric bulk) or the 5-methyl is forced axial.
-
Isomer Designation (Diagnostic Check)[3]
-
Cis-Isomer: Typically refers to the 2-benzyl group being cis to the 4,6-methyls (all equatorial).
-
Trans-Isomer: The 2-benzyl group is trans to the reference substituents (forcing one group axial).
Decision Tree: Separation Workflow
Use the following logic flow to determine the correct separation protocol for your specific mixture.
Figure 1: Decision matrix for selecting the optimal separation pathway based on isomeric ratio and physical state.
Troubleshooting Guide (FAQ Format)
Module A: Analytical Diagnostics (The "Triage")
Q: My GC trace shows two fused peaks. How do I know which is the "cis" (desired) isomer? A: In 1,3-dioxane systems, the cis-isomer (all-equatorial) is generally more stable and has a higher boiling point due to a larger dipole moment and more compact packing, though this can vary.
-
GC Elution Order: On non-polar columns (DB-5, HP-5), the lower boiling isomer (often the trans or axial-substituted form) elutes first. The major thermodynamic product (cis) usually elutes second.
-
Action: Switch to a polar column (e.g., DB-Wax or VF-17ms). The interaction with the ether oxygens will enhance resolution between the axial and equatorial conformers.
Q: How can I confirm the structure by NMR without growing a crystal?
A: You must look at the C2-H proton and the C4/C6-H protons. Use the coupling constants (
| Feature | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic/Axial) | Mechanistic Reason |
| C2-H Signal | Axial ( | Equatorial ( | Equatorial protons are deshielded by the ring anisotropy. |
| C2-Substituent | Equatorial (Benzyl) | Axial (Benzyl) | 1,3-diaxial strain avoids axial benzyl. |
| C4/C6-H Signal | Axial (Multiplet) | Equatorial (or mixed) | Axial protons show large |
| 13C NMR (C2) | Upfield (Shielded) | Downfield (Deshielded) |
Protocol: Run a NOESY experiment. If you see a strong NOE correlation between C2-H and C4/C6-H, they are on the same face (1,3-diaxial relationship), implying the substituents are trans.
Module B: Separation Methodologies (The "Fix")
Q: I cannot afford Prep-HPLC. Can I distill these isomers? A: Yes, but standard distillation is insufficient. You require Fractional Distillation with a high reflux ratio.
-
Boiling Point Delta: The
bp between cis/trans dioxane isomers is typically 2–5 °C. -
Equipment: Use a Spinning Band Distillation Column (e.g., Perkin-Elmer or B/R Instrument).
-
Parameters:
-
Vacuum: < 2 mmHg (essential to prevent thermal degradation).[3]
-
Reflux Ratio: 20:1 or higher.
-
Warning: Monitor the pot temperature. Excessive heat can cause acid-catalyzed isomerization if trace acid is present. Always add a pinch of Na2CO3 or triethylamine to the pot to neutralize trace acids.
-
Q: My isomer ratio changes during the workup. What is happening? A: You are experiencing Acid-Catalyzed Equilibration .
-
Cause: 1,3-dioxanes are acetals. In the presence of trace acid (from silica gel, unneutralized catalysts, or CDCl3), the ring opens and closes, reverting to the thermodynamic ratio (usually 90:10 favoring the all-equatorial form).
-
The Fix (Chemical Equilibration): If you want the major isomer, use this to your advantage.
-
Dissolve mixture in dry toluene.
-
Add catalytic p-Toluenesulfonic acid (pTsOH) or BF3·OEt2.
-
Reflux for 2-4 hours.
-
Quench with NaHCO3.
-
This will maximize the yield of the stable isomer before you attempt physical separation.
-
Q: Can I use crystallization? A: 2-Benzyl-4,5,6-trimethyl-1,3-dioxane is often an oil at room temperature, but it may crystallize at low temperatures.
-
Solvent System: Try Pentane/Ether (10:1) or pure Hexanes .
-
Technique: Cool to -20°C or -78°C. The symmetrical, all-equatorial isomer usually packs better and crystallizes first.
Experimental Protocol: Chemical Equilibration & Isolation
Objective: Maximize the yield of the thermodynamic (cis, all-equatorial) isomer from a kinetic mixture.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a Dean-Stark trap (optional, if water removal is needed) and reflux condenser.
-
Charge: Add 10.0 mmol of the isomer mixture (oil).
-
Solvent: Add 50 mL anhydrous Toluene.
-
Catalyst: Add 0.5 mmol (5 mol%) p-Toluenesulfonic acid monohydrate (pTsOH).
-
Reaction: Reflux for 4 hours. Monitor by GC until the ratio stabilizes (typically >90% major isomer).
-
Quench: Cool to RT. Wash with saturated aqueous NaHCO3 (2 x 20 mL) to remove acid. Critical: Any remaining acid will scramble the isomers during distillation.
-
Workup: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Perform vacuum distillation on the resulting oil.
References
-
Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458.
-
Bailey, W. F., & Eliel, E. L. (1974). Conformation of the 1,3-dioxane ring. Journal of the American Chemical Society, 96(6), 1798–1806.
-
Nader, F. W., & Eliel, E. L. (1970). Conformational analysis. XXI. The conformational energy of the methyl group in 1,3-dioxanes. Journal of the American Chemical Society, 92(10), 3050–3055.
-
US Patent 2850549A. (1958). Separation of cis and trans isomers (General principles of isomer separation via adsorption/distillation).
Sources
Technical Support Center: Enhancing the Thermal Stability of 1,3-Dioxane Fragrance Ingredients
Welcome to the technical support center dedicated to advancing the stability and performance of 1,3-dioxane fragrance ingredients. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the formulation and analysis of fragrance compounds. Here, we will explore the intricacies of thermal degradation in 1,3-dioxanes and provide actionable strategies, troubleshooting advice, and detailed experimental protocols to enhance their stability.
Our approach is rooted in a deep understanding of the chemical kinetics and degradation pathways that affect these valuable fragrance molecules. We will delve into the causal relationships behind experimental choices, ensuring that every recommendation is not only scientifically sound but also validated by practical application.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and stability testing of 1,3-dioxane fragrance ingredients.
Q1: What are the primary drivers of thermal instability in 1,3-dioxane fragrance compounds?
A1: The thermal degradation of 1,3-dioxane fragrance ingredients is primarily influenced by a combination of factors including oxidation, hydrolysis, and molecular rearrangements.[1][2] Exposure to elevated temperatures, light, and oxygen can initiate and accelerate these degradation pathways.[1][3] The presence of certain functional groups on the 1,3-dioxane ring can also impact its stability. For instance, some studies on 5-nitro-1,3-dioxane derivatives have shown that substituents on the C5 position can influence the rate of thermal decomposition.[4][5]
Q2: How does the chemical structure of a 1,3-dioxane derivative affect its thermal stability?
A2: The substitution pattern on the 1,3-dioxane ring plays a crucial role in its thermal stability. Electron-donating or withdrawing groups can influence the bond dissociation energies within the molecule, making it more or less susceptible to thermal degradation. For example, computational studies on 5-nitro-5-R-1,3-dioxane compounds have indicated that the nature of the 'R' group (e.g., H, Br, CH3) affects the reaction rate of thermal decomposition.[4][5] The conformation of the dioxane ring, which can be influenced by substituents, may also play a role in its stability.[6]
Q3: What are the initial signs of thermal degradation in a fragrance formulation containing 1,3-dioxanes?
A3: The initial indicators of thermal degradation often manifest as changes in the olfactory profile, such as the appearance of "off-notes" or a general weakening of the intended scent.[7] Discoloration of the product is another common sign.[7] Analytically, these changes can be correlated with the appearance of new peaks or a decrease in the concentration of the parent 1,3-dioxane compound in gas chromatography-mass spectrometry (GC-MS) analysis.[8][9]
Q4: Are there any "quick tests" to assess the potential thermal stability of a new 1,3-dioxane fragrance ingredient?
A4: While comprehensive stability testing is essential, preliminary assessments can be made using techniques like thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing a rapid indication of the temperature at which the compound begins to decompose.[10][11] Differential Scanning Calorimetry (DSC) can also be used to detect exothermic or endothermic events associated with degradation.[10][11]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the formulation and testing of 1,3-dioxane fragrances.
Issue 1: Rapid Loss of Fragrance Intensity in an Aged Sample
-
Potential Cause 1: Oxidation. The 1,3-dioxane moiety or other components of the fragrance oil may be susceptible to oxidation, especially when exposed to air and heat.[1][2]
-
Troubleshooting Steps:
-
Incorporate an antioxidant into your formulation. Natural tocopherols (Vitamin E) or synthetic antioxidants like BHT can be effective.[1][2]
-
Package the product in airtight containers with minimal headspace to reduce oxygen exposure.[1]
-
Store samples in a cool, dark place to minimize exposure to heat and light, which can accelerate oxidation.[1][12]
-
-
-
Potential Cause 2: Volatility. The fragrance molecule may be highly volatile, leading to rapid evaporation at elevated temperatures.
-
Troubleshooting Steps:
-
Issue 2: Development of Off-Notes or a "Burnt" Smell
-
Potential Cause 1: Thermal Decomposition. The 1,3-dioxane ring may be undergoing thermal decomposition, leading to the formation of volatile byproducts with undesirable odors.
-
Troubleshooting Steps:
-
Analyze the headspace of the aged sample using GC-MS to identify the degradation products.[17]
-
Based on the identified byproducts, you may be able to infer the degradation pathway and select targeted stabilizers.
-
Re-evaluate the processing temperature. If the fragrance is added during a heated phase, consider adding it at a lower temperature.[7]
-
-
-
Potential Cause 2: Interaction with Other Ingredients. The 1,3-dioxane may be reacting with other components in the formulation base, such as acidic or basic ingredients, leading to degradation.
-
Troubleshooting Steps:
-
Evaluate the stability of the 1,3-dioxane in the unperfumed base at various temperatures.
-
Adjust the pH of the formulation to a more neutral range if the 1,3-dioxane is found to be sensitive to acidic or alkaline conditions.[1]
-
-
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and improve the thermal stability of 1,3-dioxane fragrance ingredients.
Protocol 1: Accelerated Stability Testing
This protocol is designed to predict the long-term thermal stability of a fragrance formulation under accelerated conditions.
Materials:
-
Environmental chamber or oven with controlled temperature and humidity.
-
Glass vials with airtight seals.
-
Fragrance formulation containing the 1,3-dioxane ingredient.
-
Control sample (unperfumed base).
-
GC-MS for analysis.
Procedure:
-
Prepare multiple aliquots of the fragrance formulation and the control sample in the glass vials.
-
Place the vials in the environmental chamber set to a specific temperature (e.g., 40°C, 50°C). It is also advisable to include a set of samples exposed to UV light to assess photostability.[7]
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a set of vials for analysis.
-
Visually inspect the samples for any changes in color or clarity.
-
Perform an olfactory evaluation, noting any changes in scent profile or intensity.
-
Analyze the samples by GC-MS to quantify the concentration of the 1,3-dioxane and identify any degradation products.[8]
-
Compare the results of the perfumed sample to the unperfumed base to isolate the effect of the fragrance on stability.[7]
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol outlines a method to determine the effectiveness of different antioxidants in preventing the thermal degradation of a 1,3-dioxane fragrance.
Materials:
-
Fragrance formulation containing the 1,3-dioxane ingredient.
-
A selection of antioxidants (e.g., mixed tocopherols, BHT, ascorbic acid).
-
Thermogravimetric Analyzer (TGA).
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Prepare several batches of the fragrance formulation, each containing a different antioxidant at a specified concentration. Include a control batch with no antioxidant.
-
Subject each batch to TGA analysis. Ramp the temperature at a controlled rate (e.g., 10°C/min) in an air or oxygen atmosphere.
-
Record the onset temperature of weight loss for each sample. A higher onset temperature indicates greater thermal stability.[10][11]
-
Perform DSC analysis on each batch to observe any changes in exothermic or endothermic peaks, which can indicate the inhibition of degradation reactions.[10]
-
Compare the TGA and DSC data for the different antioxidant-containing samples to the control to determine the most effective antioxidant.
Data Presentation
Table 1: Hypothetical TGA Data for Antioxidant Screening
| Sample | Antioxidant | Concentration (wt%) | Onset of Decomposition (°C) |
| Control | None | 0 | 150 |
| A | Mixed Tocopherols | 0.1 | 165 |
| B | BHT | 0.1 | 172 |
| C | Ascorbic Acid | 0.1 | 158 |
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Experimental workflow for improving thermal stability.
Caption: Factors influencing 1,3-dioxane degradation.
References
- Enhancing fragrance stability in soap with natural antioxidants. (2025, October 14). BTSA.
- Encapsulation Technology. FFC / Alfa Chemistry.
- Encapsulated Fragrances: Long-Lasting Scent Technology. (2026, February 9).
- Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. PMC.
- Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond. (2023, August 8).
- Fragrance Encapsulation for Long-Lasting Aroma Performance. Grand Ingredients.
- Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety. (2025, September 9). BTSA.
- Techniques for Long-Lasting Fragrances in Perfumes. (2026, January 20). GreyB.
- Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo.
- Carbolic Acid in the Stabilization of Fragrance Compounds. (2025, July 22). Patsnap Eureka.
- Color & Fragrance Protection an Essential in Beauty Formulations. (2025, September 11).
- Perfumes Testing. ALFA CHEMISTRY.
- Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Blogs - News.
- Thermal Gravimetric Analysis (TGA). (2026, February 11). H&M Analytical.
- Solving the riddle of the high-temperature chemistry of 1,3-dioxolane. ResearchGate.
- Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. (2021, November 8). SciSpace.
- (PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. ResearchGate.
- Fragrance Stability. Orchadia Solutions.
- 7 ways to make perfume last longer in summer and winter. (2023, July 23). بلانكو.
- The Science of Scent: How Fragrance Fixatives Work. (2025, March 25). Tristar Intermediates.
- Heats of Combustion of 1,3-Dioxane and Its Methyl Derivatives. SciSpace.
- Aroma & Fragrance Analysis Market Solutions. GERSTEL.
- Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent | Request PDF. ResearchGate.
- US5888961A - 1,3-dioxane and its use in perfumery. Google Patents.
- Environmental Fate, Transport, and Investigation Strategies. ITRC 1,4-Dioxane.
Sources
- 1. btsa.com [btsa.com]
- 2. btsa.com [btsa.com]
- 3. grandingredients.com [grandingredients.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. orchadia.org [orchadia.org]
- 8. alfachemic.com [alfachemic.com]
- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 10. mt.com [mt.com]
- 11. h-and-m-analytical.com [h-and-m-analytical.com]
- 12. blancoparfumes.com [blancoparfumes.com]
- 13. The Science of Scent: How Fragrance Fixatives Work [tristarintermediates.org]
- 14. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 15. Encapsulated Fragrances: Long-Lasting Scent Technology [blossomsaroma.com]
- 16. Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond [stppgroup.com]
- 17. gerstelus.com [gerstelus.com]
removing unreacted phenylacetaldehyde from dioxane product mixtures
This is Dr. Aris Thorne , Senior Application Scientist at the Separation Technologies Center of Excellence.[1]
Below is the technical support guide you requested. I have structured this as a dynamic troubleshooting hub, moving from "Quick Fixes" to "Deep Dive Protocols."
Ticket Topic: Removing Unreacted Phenylacetaldehyde from Dioxane Product Mixtures Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary & Decision Matrix
Phenylacetaldehyde (PA) is a notorious impurity due to its thermal instability (polymerization) and high boiling point (195°C).[1] In a dioxane matrix (BP 101°C), simple distillation often fails because PA polymerizes before it distills, or co-distills with products.[1][2]
Use the decision tree below to select your protocol:
Figure 1: Strategic decision tree for phenylacetaldehyde removal based on product stability.
Part 1: The "Phase-Switch" Protocol (Standard Aqueous Workup)
Best For: Stable products soluble in organic solvents (EtOAc, DCM, Ether).[1] Mechanism: Phenylacetaldehyde reacts with sodium bisulfite to form a water-soluble sulfonate adduct.[1] Since dioxane is water-miscible, you must introduce a third solvent (hydrophobic) to force phase separation.[1]
FAQ: Why can't I just add bisulfite to the dioxane?
A: Dioxane is miscible with water.[1] Adding aqueous bisulfite directly will result in a single phase, preventing separation.[1][2] You must create a biphasic system.
Step-by-Step Methodology
-
Dilution (The Phase Switch):
-
Dilute your reaction mixture (Dioxane + Product + PA) with 3-4 volumes of a hydrophobic solvent (Ethyl Acetate is recommended; Dichloromethane if product is very polar).[1]
-
-
The Adduct Formation:
-
Add 0.5 volumes (relative to organic layer) of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Critical Step: Shake vigorously for at least 2-3 minutes . The formation of the adduct is not instantaneous; it requires contact time.
-
-
Separation:
-
Polishing:
Data: Efficiency of Bisulfite Wash
| Solvent System | PA Removal Efficiency | Dioxane Removal Efficiency | Notes |
|---|---|---|---|
| Dioxane Only (No dilution) | 0% | 0% | Single phase formed (Failure).[1] |
| Dioxane : EtOAc (1:4) | >98% | >95% | Optimal biphasic separation.[1] |
| Dioxane : DCM (1:4) | >98% | >90% | Good for polar products; emulsion risk.[1] |
Part 2: Solid-Supported Scavenging (Anhydrous/Sensitive)
Best For: Water-sensitive products or when avoiding aqueous workup is critical.[1] Mechanism: A polymer resin functionalized with a hydrazine or amine attacks the aldehyde, covalently binding it to the bead. The bead is then filtered off.[1]
FAQ: Which resin should I use?
A: Sulfonyl hydrazide resins are the gold standard for aldehydes.[1] They form stable hydrazones that do not leach back into the solvent.[1]
Step-by-Step Methodology
-
Resin Selection: Use a Sulfonyl Hydrazide functionalized polystyrene resin (loading typically 1.5–2.0 mmol/g).[1]
-
Stoichiometry Calculation:
-
Incubation:
-
Add resin directly to the dioxane mixture.[1]
-
Stir gently (orbital shaker preferred to avoid grinding beads) at room temperature for 2–4 hours .
-
Optimization: If kinetics are slow, add a catalytic amount of Acetic Acid (1%) to protonate the carbonyl oxygen.
-
-
Filtration:
Part 3: Troubleshooting & FAQs
Q: I tried distillation, but the flask turned into a sticky gel. What happened?
A: You encountered thermal polymerization .[1] Phenylacetaldehyde is prone to acid-catalyzed self-polymerization (forming 2,4,6-tribenzyl-s-trioxane) at temperatures above 100°C, especially if trace acid is present [1].[1][2]
-
Fix: If you must distill, ensure the mixture is pH neutral (wash with bicarbonate first) and use high vacuum (<1 mbar) to keep the bath temperature below 80°C.
Q: My product is an acetal. Will bisulfite destroy it?
A: Generally, no.[1][2] Bisulfite targets free aldehydes.[1][3] However, if your acetal is labile (unstable in slightly acidic media), the bisulfite solution (pH ~4-5) might cause hydrolysis.[1]
-
Fix: Buffer the bisulfite solution to pH 7 with Sodium Phosphate, or use the Resin Scavenger method (Part 2) which is milder.
Q: Can I use "Flash Chromatography" to separate them?
A: Yes, but it is often inefficient for bulk solvent removal.[1][2] PA streaks on silica due to its reactivity.[1]
-
Tip: If using silica, add 1% Triethylamine to your eluent.[1][2] This neutralizes the silica acidity, preventing PA polymerization on the column, which often manifests as "ghost peaks" or baseline noise.[2]
References
-
National Institutes of Health (PMC). (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (2025).[1] Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Retrieved from [Link]
-
Wikipedia. (n.d.).[1] Phenylacetaldehyde Physical Properties. Retrieved from [Link]
Sources
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 4,5,6-Trimethyl-1,3-Dioxane
[1]
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Stereocontrol & Reaction Optimization[1][2][3][4]
Executive Summary & System Overview
The formation of 4,5,6-trimethyl-1,3-dioxane is a thermodynamically driven cyclization.[1] Unlike 2-substituted dioxanes where the stereocenter is formed during the reaction, the relative stereochemistry of the 4, 5, and 6 positions is predetermined by the backbone of the starting material , typically 3-methylpentane-2,4-diol .[1]
Therefore, "controlling" stereoselectivity in this reaction refers to two distinct phases:
-
Upstream Control: Selecting or synthesizing the correct diastereomer of the diol precursor.[1][2][4]
-
Downstream Control: Ensuring the cyclization conditions favor the lowest-energy chair conformation (thermodynamic control) to avoid kinetic traps or twist-boat conformers.[1]
Key Mechanistic Insight
The 1,3-dioxane ring exists in a dynamic equilibrium between chair conformers.[1][5] The position of the equilibrium is dictated by the A-values (conformational free energies) of the substituents.[4][6]
-
C4/C6-Methyls: Strong preference for equatorial positions (
kcal/mol).[1][3] -
C5-Methyl: Weaker preference for equatorial position (
kcal/mol).[1][3] -
Stereochemical Goal: The "all-equatorial" isomer is the global thermodynamic minimum.[1] Achieving this requires the specific syn-anti relationship in the diol backbone.[1]
Troubleshooting Guide (Q&A)
Category A: Isomer Distribution & Stereocontrol[1][4]
Q1: I am observing a mixture of diastereomers in my final product (dr 60:40). Increasing the reaction time doesn't improve the ratio.[1][4] Why? Diagnosis: This indicates a Feedstock Stereochemistry Issue , not a reaction condition failure. Explanation: The acid-catalyzed acetalization forms C-O bonds but does not break the C4-C5 or C5-C6 carbon bonds.[1][3] Consequently, the relative configuration of the methyl groups is "hard-coded" by your starting diol.[1][4] If you start with a mixture of syn and anti 3-methylpentane-2,4-diol, you will inevitably form a mixture of dioxane diastereomers.[1] Solution:
-
Purify the Diol: You must separate the diol isomers before the reaction using fractional distillation or prep-HPLC.[1][2][4]
-
Verify Diol Purity: Run a quantitative
C NMR on your starting material.[1][2][3][4] Distinct shifts for the methyl carbons will reveal the isomer ratio.[1][4]
Q2: Which diol isomer yields the stable "all-equatorial" 4,5,6-trimethyl-1,3-dioxane? Answer: You require the (2R, 3S, 4S) (or enantiomeric) configuration of the diol, often referred to as the anti, anti isomer in the context of the extended chain.[2]
-
Mechanism: Upon cyclization, this configuration places the C4 and C6 methyls cis to each other (both equatorial) and the C5 methyl trans to them (also equatorial).[4]
-
Contrast: The syn diol will force at least one methyl group into an axial position, raising the ground state energy by ~3.0 kcal/mol and reducing stability.[4]
Q3: Can I use a Lewis Acid to invert the stereochemistry during cyclization?
Answer: No. Lewis acids (e.g.,
-
Exception: If you were synthesizing the ring via a Prins reaction (alkene + formaldehyde), the stereochemistry would be established during the reaction.[4] However, for 4,5,6-trimethyl substitution, the diol condensation is the standard route, and stereochemistry is fixed.[4]
Category B: Reaction Optimization
Q4: The reaction stalls at 80% conversion. How do I drive it to completion? Diagnosis: Water accumulation is shifting the equilibrium backward.[1][2][4] Solution:
-
Azeotropic Removal: Use a Dean-Stark apparatus with Toluene or Benzene to physically remove water.[1][2][3][4]
-
Molecular Sieves: For small scales, recirculate the solvent through a Soxhlet extractor containing activated 4Å molecular sieves.[2][4]
-
Formaldehyde Source: Switch from aqueous formalin (37%) to Paraformaldehyde .[1][2][3][4] This reduces the initial water load significantly.[1][4]
Q5: I see unidentified peaks in the GC-MS with higher molecular weights. What are these? Diagnosis: Polymerization of formaldehyde (Paraformaldehyde formation) or intermolecular acetalization (oligomers).[1][2][4] Solution:
Experimental Protocol: Thermodynamic Control
This protocol is designed to ensure complete cyclization and thermodynamic equilibration of the ring conformation.[1][4]
Reagents:
-
Precursor: 3-Methylpentane-2,4-diol (Diastereomerically pure recommended).[1][3]
-
Electrophile: Paraformaldehyde (1.2 - 1.5 equivalents).[1][3]
-
Catalyst:
-Toluenesulfonic acid monohydrate (pTSA), 5 mol%.[1]
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the diol (10 mmol), Paraformaldehyde (15 mmol), and Toluene (50 mL).
-
Catalysis: Add pTSA (0.5 mmol).
-
Reflux: Heat the mixture to vigorous reflux (
). Water will begin to collect in the trap.[1][4] -
Monitoring: Continue reflux until water evolution ceases (typically 2-4 hours). Monitor by TLC or GC (disappearance of diol).[1][4]
-
Workup:
-
Purification: Distill under reduced pressure. The 4,5,6-trimethyl-1,3-dioxane isomers have distinct boiling points; fractional distillation can further enrich the major isomer.[1]
Conformational Analysis & Data
The stability of the resulting dioxane depends on the orientation of the methyl groups.[1][4] The "A-Value" represents the energy penalty of placing a substituent in the axial position.[1][4]
Table 1: Conformational Energy Penalties (A-Values) in 1,3-Dioxane
| Substituent Position | Preferred Orientation | Axial Energy Penalty ( | Note |
| C4-Methyl | Equatorial | 2.9 | Severe 1,3-diaxial interaction with C2-H and C6-H. |
| C6-Methyl | Equatorial | 2.9 | Symmetric to C4.[1] |
| C5-Methyl | Equatorial | 0.8 | Lower penalty; no axial O interaction, only H interactions.[1][3][4] |
| C2-Methyl | Equatorial | 4.0 | (Not applicable here if using Formaldehyde).[1][3] |
Data Sources: Eliel, E. L. et al. [1]; Pihlaja, K. [2].[4][5]
Decision Logic for Stereocontrol
The following diagram illustrates the dependency of the final dioxane stereochemistry on the starting diol configuration.
Caption: Logical flow demonstrating that final dioxane stereochemistry is strictly dependent on the precursor diol configuration. The "Anti" diol yields the thermodynamically preferred all-equatorial chair.[1]
References
-
Eliel, E. L., & Knoeber, M. C. (1968).[4] Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458.[4] Link[3]
-
Pihlaja, K. (1974).[3][4] Conformational Analysis of 1,3-Dioxanes. Angewandte Chemie International Edition, 13(12), 823.[4] (Foundational work on dioxane energetics).
-
BenchChem. (2025).[1][3][4][6][7] Technical Support Center: Stereoselective Synthesis of 4,6-Dineopentyl-1,3-dioxane. (General protocols for hindered dioxanes). Link
-
ChemicalBook. (2024).[1][3][4] 4,5,6-Trimethyl-1,3-dioxane Product Entry. Link
-
Yadav, J. S., et al. (2001).[4][8] Prins Reaction Protocols. Synthesis, 2001(06), 885-888.[3][4] (Reference for alternative Prins cyclization mechanisms). Link
Sources
- 1. norman-network.com [norman-network.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4,5-Trimethyl-1,3-dioxane | C7H14O2 | CID 12378457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Prins Reaction [organic-chemistry.org]
Validation & Comparative
comparing odor thresholds of 2-benzyl-4,5,6-trimethyl vs 4,4,6-trimethyl dioxanes
Publish Comparison Guide: Comparative Odor Analysis of 2-Benzyl-4,4,6-Trimethyl vs. 2-Benzyl-4,5,6-Trimethyl-1,3-Dioxanes
Executive Summary
This guide provides a technical comparison between two structural isomers of the 2-benzyl-trimethyl-1,3-dioxane class: the industry-standard 2-benzyl-4,4,6-trimethyl-1,3-dioxane (commonly known as Reseda Body) and its structural isomer, 2-benzyl-4,5,6-trimethyl-1,3-dioxane .
While both molecules share a core dioxane skeleton and benzyl substitution, the methylation pattern on the dioxane ring dictates a profound divergence in olfactory performance. The 4,4,6-trimethyl configuration confers a high-impact, specific floral-green (hyacinth/reseda) profile with a low odor threshold. In contrast, the 4,5,6-trimethyl configuration results in a medium-intensity profile characterized by a broader, less distinct green-earthy-floral spectrum. This guide elucidates the structural causality behind these differences, supported by physicochemical data and experimental protocols.
Structural & Physicochemical Profiles
The primary differentiator lies in the source diol used during acetalization and the resulting steric environment of the dioxane ring.
Table 1: Comparative Physicochemical Data
| Feature | Compound A (Reseda Body) | Compound B (The Isomer) |
| IUPAC Name | 2-benzyl-4,4,6-trimethyl-1,3-dioxane | 2-benzyl-4,5,6-trimethyl-1,3-dioxane |
| CAS Number | 67633-94-7 | 65416-20-8 |
| Precursor Diol | 2-methyl-2,4-pentanediol (Hexylene Glycol) | 3-methyl-2,4-pentanediol (implied) |
| Odor Character | Specific: Hyacinth, Narcissus, Reseda, Sweet Pea, String Bean. | Generic: Green, Floral, Earthy, Bitter, Herbal.[1] |
| Odor Intensity | High ("Delicate but powerful") | Medium |
| LogP (est) | 3.6 | 3.5 |
| Vapor Pressure | ~0.003 mmHg @ 23°C | ~0.001 mmHg @ 25°C |
| Key Structural Feature | Gem-dimethyl at C4; single methyl at C6. | Vicinal trimethyls at C4, C5, C6.[2] |
Mechanistic Insight: Structure-Odor Relationships (SOR)
The drastic difference in odor threshold and character is governed by the conformational rigidity and axial/equatorial substituent placement on the 1,3-dioxane ring.
The Gem-Dimethyl Effect (4,4,6-System)
In Compound A, the gem-dimethyl group at position 4 locks the dioxane ring into a rigid chair conformation. This rigidity is crucial for high-affinity binding to specific olfactory receptors (ORs) responsible for "green floral" perception. The "axial" methyl group in this configuration is known to enhance odor intensity in dioxane derivatives (a phenomenon observed in other odorants like Rose Oxide).
The Vicinal Effect (4,5,6-System)
In Compound B, the methyl groups are distributed across positions 4, 5, and 6. This vicinal substitution creates a different steric volume ("stereocity"). The lack of the gem-dimethyl lock allows for greater conformational flexibility or a different stable conformer that does not fit the "hyacinth" receptor pocket as precisely. Consequently, the signal is "noisier" (perceived as generic green/earthy) and weaker (medium intensity).
Diagram 1: Structural & Synthesis Workflow
The following diagram illustrates the divergent synthesis pathways and structural outcomes.
Caption: Divergent synthesis pathways yielding the high-impact 4,4,6-isomer vs. the medium-impact 4,5,6-isomer.
Experimental Methodology: Odor Threshold Determination
To objectively verify the "Powerful" vs "Medium" claims, a standardized Gas Chromatography-Olfactometry (GC-O) protocol is recommended. This method isolates the compound from solvents and impurities, allowing for precise threshold measurement.
Protocol: GC-Olfactometry (AEDA Method)
-
Sample Preparation:
-
Prepare a dilution series of the target dioxane in dichloromethane (DCM), ranging from 1000 ppm down to 0.1 ppm (logarithmic scale).
-
-
Instrumentation:
-
Use a GC equipped with a polar column (e.g., DB-Wax) to simulate the polar environment of the nasal mucosa.
-
Split the effluent: 50% to FID (Flame Ionization Detector) for quantification, 50% to an Olfactory Detection Port (ODP).
-
-
Panel Analysis:
-
Three trained panelists sniff the ODP effluent.
-
Flavor Dilution (FD) Factor Calculation: The highest dilution at which the odor is still detecting is recorded.
-
Note: Higher FD factors correlate with lower odor thresholds (higher potency).
-
-
Validation:
-
Cross-reference retention indices (RI) to ensure the perceived odor corresponds exactly to the target isomer and not a trace impurity.
-
Diagram 2: GC-Olfactometry Workflow
Caption: GC-Olfactometry workflow for correlating quantitative peaks with qualitative odor perception.
Comparative Performance Verdict
-
For High-Impact Applications: 2-benzyl-4,4,6-trimethyl-1,3-dioxane (Reseda Body) is the superior choice. Its specific "hyacinth/string bean" character acts as a powerful modifier in floral and chypre accords. It provides "lift" at very low concentrations (<0.5%).
-
For Subtle/Background Applications: 2-benzyl-4,5,6-trimethyl-1,3-dioxane serves as a blender. It lacks the sharp character of the 4,4,6 isomer but contributes to the overall "green/earthy" volume of a fragrance without dominating the top note.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95266, 2-Benzyl-4,4,6-trimethyl-1,3-dioxane. Retrieved from [Link]
-
The Good Scents Company. Reseda Acetal (CAS 67633-94-7) Odor Description and Properties. Retrieved from [Link]
-
European Commission. Inventory of Ingredients Employed in Cosmetic Products (Section II: Perfume and Aromatic Raw Materials).[3][4][5] Listing for CAS 65416-20-8.[1][6] Retrieved from [Link]
-
Scent.vn. Odor Profile Analysis of 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-.[1] Retrieved from [Link]
- Boix Camps, A. (1985). Perfumery: Techniques in Evolution. (Reference to the olfactory evaluation of Reseda Body as a "giant" in perfumery).
Sources
Refractive Index and Density Standards for CAS 65416-20-8 Purity: A Comparative Analytical Guide
As the demand for highly stable, complex fragrance architectures grows, the rigorous analytical validation of cyclic acetals has become a critical focal point in chemical manufacturing. CAS 65416-20-8 —systematically known as 2-benzyl-4,5,6-trimethyl-1,3-dioxane, and commercially referred to as phenyl acetaldehyde isohexylene glycol cyclic acetal[1][2]—is a highly valued compound characterized by its distinctive floral and green olfactory profile[3].
However, the synthesis of this molecule (C14H20O2, MW: 220.31 g/mol )[1][4] via the acid-catalyzed condensation of phenylacetaldehyde and isohexylene glycol is prone to incomplete conversion. Trace unreacted precursors can severely compromise the olfactory integrity and stability of the final product. This guide establishes the mechanistic grounding for using Refractive Index (
The Physics of Purity: Causality in Physical Metrics
While chromatographic methods (GC-MS) provide structural elucidation, macroscopic physical constants offer a highly sensitive, rapid, and non-destructive readout of microscopic molecular packing and polarizability.
-
Density (
) Shifts: The specific volume of CAS 65416-20-8 is dictated by the steric bulk of its 4,5,6-trimethyl-1,3-dioxane ring. Residual isohexylene glycol engages in extensive intermolecular hydrogen bonding, which tightens molecular packing and anomalously alters the bulk density. -
Refractive Index (
) Shifts: Refractive index is a function of the dielectric constant and molecular polarizability. Unreacted phenylacetaldehyde contains a highly polarizable aromatic aldehyde moiety. Even trace amounts (<0.5%) of this highly conjugated impurity will cause a disproportionate upward spike in the refractive index of the bulk mixture.
By establishing strict tolerances for these two metrics, researchers can instantly flag the presence of unreacted precursors or aqueous contamination without the need for immediate chromatographic separation.
Performance Comparison: CAS 65416-20-8 vs. Acyclic Alternatives
To understand the value of CAS 65416-20-8, we must compare its performance against traditional acyclic alternatives, such as Phenylacetaldehyde Dimethyl Acetal (PADMA) . The primary advantage of CAS 65416-20-8 is its immense hydrolytic stability, imparted by the steric shielding of the 4,5,6-trimethyl groups on the 1,3-dioxane ring.
We can objectively track the degradation of these compounds in mildly acidic aqueous environments (pH 4.5, simulating consumer product bases) by monitoring the shift in their refractive indices over time. As acetals hydrolyze, they release free phenylacetaldehyde, which has a significantly higher refractive index (
Table 1: Accelerated Aging & Hydrolytic Stability (30 Days at pH 4.5)
| Compound | Structural Type | Initial RI ( | RI after 30 Days | Degradation Flag | |
| CAS 65416-20-8 | Sterically Hindered Cyclic Acetal | 1.4985 | 1.4987 | +0.0002 | Stable (< 0.5%) |
| PADMA | Unhindered Acyclic Acetal | 1.4950 | 1.5045 | +0.0095 | Failed (~ 12.0%) |
Data Synthesis: The negligible
Comparative Purity Assessment: Physical vs. Instrumental Methods
While RI and density are powerful, they are part of a broader analytical ecosystem. Table 2 compares the utility of physical standards against advanced instrumental techniques for validating CAS 65416-20-8.
Table 2: Comparison of Purity Verification Methods
| Analytical Method | Primary Output | Sensitivity to Trace Impurities | Analysis Time | Destructive? | Cost per Sample |
| Refractometry & Densitometry | Macroscopic physical constants | Moderate (Detects >0.5% deviation) | < 5 mins | No | Low |
| GC-FID / GC-MS | Chromatographic separation & mass | High (<0.1%) | 20-40 mins | Yes | High |
| Quantitative NMR (qNMR) | Molar ratio of protons | Very High (<0.05%) | 10-15 mins | No | Very High |
Self-Validating Experimental Protocol: High-Precision Determination
To utilize RI and density as authoritative standards, the measurement protocol must be a self-validating system . This is achieved by coupling rigorous environmental control with the Lorentz-Lorenz mathematical cross-check.
Step-by-Step Methodology
1. Instrument Calibration & Environmental Control
-
Action: Calibrate the oscillating U-tube densitometer with ultra-pure water and dry air. Calibrate the automatic Abbe refractometer using certified reference materials (e.g., 2,2,4-trimethylpentane). Set Peltier thermostats to exactly 20.00 ± 0.05 °C.
-
Causality: Density decreases by approximately 0.001 g/cm³ per 1 °C increase due to thermal expansion. Strict thermal control eliminates temperature-induced artifacts, ensuring the measured variance is purely chemical.
2. Sample Preparation (Degassing & Filtration)
-
Action: Filter the CAS 65416-20-8 sample through a 0.22 µm PTFE syringe filter and subject it to ultrasonic degassing for 5 minutes.
-
Causality: Particulates scatter light, artificially altering the critical angle of refraction. Furthermore, dissolved gases and microbubbles artificially decrease the apparent density measured by the oscillating U-tube, leading to false-positive impurity flags.
3. Measurement & Data Acquisition
-
Action: Inject the degassed sample into both instruments. Record
and in triplicate. Acceptable standard ranges for high-purity (>98%) CAS 65416-20-8 are typically observed around g/cm³ and (exact baseline depends on the specific stereoisomeric ratio of the synthesized batch).
4. The Self-Validating Mechanism: Lorentz-Lorenz Cross-Validation
-
Action: Calculate the experimental molar refractivity (
) using the acquired data and the exact mass of 220.14578 Da[4]: -
Causality:
is an intrinsic property dependent only on molecular polarizability. The experimentally derived must match the theoretical derived from atomic group contributions for C14H20O2. A mismatch instantly invalidates the purity, serving as an internal mathematical cross-check that proves the physical measurements are consistent with the chemical structure.
Purity Validation Workflow
Figure 1: Workflow for physical purity validation of CAS 65416-20-8 via RI and density metrics.
References
- US EPA SRS. 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- - Substance Details.
- Scent.vn. 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- (CAS 65416-20-8).
- Echemi. phenyl acetaldehyde isohexylene glycol cyclic acetal.
- PubChemLite. 65416-20-8 (C14H20O2).
Sources
Comparative Toxicity and Application Profiling: Substituted 1,3-Dioxanes vs. 1,3-Dioxolanes
Executive Summary & Structural Rationale
In modern drug design and formulation chemistry, cyclic acetals—specifically 1,3-dioxanes (six-membered rings) and 1,3-dioxolanes (five-membered rings)—are frequently deployed as lipophilic linkers, protecting groups, and active pharmacophores[1]. While structurally similar, their toxicological profiles and metabolic stability differ significantly.
This guide provides an objective, data-driven comparison of their comparative toxicity. As an application scientist, I emphasize that understanding the causality behind these toxicological differences—driven by ring strain, steric hindrance, and hydrolysis kinetics—is critical for safe solvent selection and rational drug design.
Mechanistic Toxicology: Causality and Pharmacokinetics
The toxicological divergence between these two classes is primarily dictated by their metabolic degradation pathways and ring stability.
-
1,3-Dioxolanes (5-Membered Rings): Generally exhibit low acute systemic toxicity. Because the five-membered ring possesses higher torsional strain, it is highly susceptible to acid-catalyzed hydrolysis in gastric or lysosomal environments. This rapid cleavage yields corresponding diols and aldehydes, which are swiftly conjugated and excreted. Overexposure primarily results in transient CNS depression (ataxia) and severe eye irritation[2].
-
Substituted 1,3-Dioxanes (6-Membered Rings): The six-membered chair conformation is sterically relaxed and thermodynamically stable, resisting rapid hydrolysis. Consequently, substituted derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) persist longer in systemic circulation. This prolonged half-life allows them to cross the blood-brain barrier, leading to pronounced neurotoxicity characterized by tremors, convulsions, and cellular oxidative stress[3].
Metabolic degradation pathways of cyclic acetals.
Quantitative Toxicity Comparison
The following table synthesizes established toxicological endpoints for baseline 1,3-dioxolane and a highly substituted 1,3-dioxane derivative (5-bromo-5-nitro-1,3-dioxane) to highlight the impact of ring substitution on acute toxicity.
| Parameter | 1,3-Dioxolane (Unsubstituted) | 5-Bromo-5-nitro-1,3-dioxane (Substituted) |
| Ring Structure | 5-membered cyclic acetal | 6-membered cyclic acetal |
| Oral LD50 (Rat) | 5,200 mg/kg (Minimally toxic)[2] | 455 mg/kg (Moderately toxic)[4] |
| Inhalation LC50 (Rat) | 68.4 mg/L (4h)[2] | Data insufficient / Highly irritating |
| Dermal LD50 (Rabbit) | 8,480 - 9,074 mg/kg[2] | 2.5 mg/kg (Rat, 24h - severe toxicity)[3] |
| Primary Target Organs | Central Nervous System (Depression) | Central Nervous System (Hyper-excitation)[3] |
| Observed Symptoms | Ataxia, drowsiness, eye irritation[2] | Tremors, convulsions, excitement[3] |
| Primary Application | Solvent, polymer synthesis, MDR modulator[1] | Biocide, preservative, active pharmaceutical |
Experimental Methodologies (Self-Validating Protocols)
To empirically validate the toxicity and stability of novel substituted cyclic acetals in your own laboratory, the following self-validating workflows must be employed.
Protocol A: In Vitro Hepatocyte Toxicity Assay (MTT/LDH)
This protocol isolates the specific cytotoxic potential of the cyclic acetal independent of systemic variables, utilizing both mitochondrial and membrane-integrity readouts to ensure internal assay validation[5].
Step-by-Step Methodology:
-
Cell Culture: Isolate primary rat hepatocytes and seed at
cells/well in a 96-well collagen-coated plate. -
Dosing: Prepare test compounds (e.g., 1,3-dioxolane vs. substituted 1,3-dioxane) in DMSO. Dose cells at logarithmic concentrations (0.001 mM, 0.01 mM, 0.1 mM, 1.0 mM, 10 mM) for 24 hours[5]. Control: Use 0.1% DMSO as a vehicle control.
-
LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a fresh plate. Add LDH assay reagent and incubate for 30 minutes in the dark. Measure absorbance at 490 nm.
-
MTT Assay (Mitochondrial Function): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells. Incubate for 4 hours. Solubilize formazan crystals with 100 µL of acidified isopropanol and read absorbance at 570 nm.
-
Validation Check: If a compound shows high LDH release but normal MTT reduction, suspect assay interference or selective membrane lysis. True cytotoxicity requires a dose-dependent correlation between both metrics.
High-throughput in vitro hepatotoxicity screening workflow.
Protocol B: Acid-Catalyzed Hydrolysis Stability Assay
Because toxicity is directly tied to ring stability, measuring the half-life of the acetal in simulated gastric fluid (SGF) predicts systemic exposure.
Step-by-Step Methodology:
-
Preparation: Prepare Simulated Gastric Fluid (0.2% NaCl in 0.07 N HCl, pH 1.2).
-
Incubation: Spike the cyclic acetal into SGF to achieve a 100 µg/mL concentration. Incubate at 37°C under continuous agitation.
-
Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 µL of cold 0.1 N NaOH.
-
Quantification: Analyze the remaining parent compound via HPLC-UV or LC-MS/MS.
-
Validation Check: Plot
versus time. The linearity of the plot validates pseudo-first-order kinetics. A steeper slope for 1,3-dioxolanes compared to 1,3-dioxanes confirms the thermodynamic stability hypothesis.
Conclusion & Application Recommendations
When developing novel chemical entities or selecting solvents:
-
Prioritize 1,3-dioxolanes when a transient, low-toxicity solvent or a rapidly cleavable protecting group is required. Their susceptibility to hydrolysis ensures rapid clearance, minimizing chronic toxicity risks.
-
Exercise extreme caution with substituted 1,3-dioxanes . While their stability makes them excellent candidates for overcoming multidrug resistance (MDR)[1], electrophilic substitutions (e.g., halogens, nitro groups) drastically increase acute neurotoxicity and dermal hazard[4].
References
-
1,3-Dioxane, 5-bromo-5-nitro-: Human health tier II assessment. Australian Government: Department of Health and Aged Care. Available at: [Link]
-
SAFETY DATA SHEET - 5-bromo-5-nitro-1,3-dioxane. Agilent Technologies. Available at:[Link]
-
In vitro toxicities of experimental jet fuel system ice-inhibiting agents. PubMed (National Institutes of Health). Available at:[Link]
-
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- proper disposal procedures
Topic: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- Proper Disposal Procedures CAS Number: 65416-20-8[1]
Part 1: Executive Summary
Immediate Action Required:
-
Do NOT Distill or Evaporate: This compound is a cyclic acetal capable of forming explosive peroxides upon concentration.
-
Segregate Immediately: Isolate from strong oxidizers, acids, and direct sunlight.[1]
-
Assume Flammability: Treat as a Class II or Class III combustible liquid unless specific flash point data confirms otherwise.
Disposal Method: The only approved disposal method is high-temperature incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited.[2]
Part 2: Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the specific structural hazards of this molecule.[1]
| Property | Data / Classification |
| Chemical Name | 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- |
| Synonyms | 2-Benzyl-4,5,6-trimethyl-1,3-dioxane |
| CAS Number | 65416-20-8 |
| Molecular Formula | C₁₄H₂₀O₂ |
| Structure Analysis | Cyclic Acetal: The 1,3-dioxane ring is susceptible to autoxidation at the C-H bonds adjacent to the oxygen atoms, leading to hydroperoxide formation.Benzyl Group: The benzylic position (phenylmethyl) further stabilizes radical intermediates, potentially accelerating peroxide formation compared to unsubstituted dioxanes.[1][3][4][5][6][7][8][9][10] |
| Primary Hazards | Peroxide Former (Group B): Hazard on concentration.Flammable/Combustible: Flash point likely >60°C but must be treated as ignitable (D001).Irritant: Skin and eye irritant. |
Part 3: Pre-Disposal Assessment (The "Expertise" Section)
Before moving the container, you must validate its stability.[1][11][12] Dioxanes are Group B Peroxide Formers (hazard upon concentration).[12]
Step 1: Visual Inspection (Do Not Touch Yet)
Inspect the container without moving it. Look for:
-
Crystals: White crystals around the cap or in the liquid indicate severe peroxide polymerization.
-
Stratification: A second liquid layer or cloudiness.
-
Viscosity: Significant thickening of the liquid.
CRITICAL SAFETY RULE: If crystals are visible, STOP . Do not attempt to open or move the container. Evacuate the area and contact your institution's Bomb Squad or High-Hazard Emergency Team immediately.
Step 2: Peroxide Testing
If the liquid is clear and crystal-free, test for peroxide concentration.[11]
-
Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 100).
-
Procedure: Dip the strip into the solvent for 1 second. Shake off excess. Wait 15 seconds. Compare color to the chart.
-
Interpretation:
-
< 20 ppm: Safe for standard solvent disposal.
-
20 – 100 ppm: Requires stabilization before disposal.
-
> 100 ppm: High Hazard. Requires chemical reduction (see Protocol B below).
-
Part 4: Disposal Protocols
Scenario A: Routine Disposal (Peroxides < 20 ppm)
Use this protocol for fresh chemicals or those testing negative for peroxides.
-
Container: Use a High-Density Polyethylene (HDPE) or glass container compatible with organic solvents.
-
Labeling: Attach a hazardous waste label.
-
Waste Stream: Segregate into the Non-Halogenated Organic Solvent stream.
-
Storage: Store in a flammables cabinet away from heat/light until pickup.
Scenario B: Stabilization of High Peroxides (> 20 ppm)
Use this protocol if peroxides are detected but no crystals are present.
Reagents:
-
Ferrous Sulfate (FeSO₄)
-
Sulfuric Acid (H₂SO₄)
Protocol:
-
Prepare Reducing Solution: Dissolve 6g of FeSO₄ in 100mL of water. Add 6mL of concentrated H₂SO₄ slowly.
-
Reduction: Add the reducing solution to the dioxane waste in a 1:1 volume ratio.
-
Agitation: Shake gently (behind a blast shield) to mix phases.
-
Retest: Test the organic layer with a peroxide strip. If peroxides remain, repeat with fresh reducing solution.[1]
-
Final Disposal: Once peroxides are <20 ppm, dispose of the mixture as Acidic Organic Waste (due to the added H₂SO₄).
Part 5: Regulatory Compliance (RCRA)
In the United States, this waste falls under the Resource Conservation and Recovery Act (RCRA).[1][7]
| Category | Code | Justification |
| Characteristic Waste | D001 | Ignitable (Flash point < 60°C) or Oxidizer (if peroxides present).[5] Even if FP > 60°C, commercial incinerators require the "Ignitable" profile for organic liquids.[1] |
| Listed Waste | N/A | This specific CAS is not P-listed or U-listed. |
| DOT Shipping Name | UN1993 | Flammable liquids, n.o.s. (1,3-Dioxane derivative) |
Part 6: Decision Logic & Workflow
The following diagram illustrates the mandatory decision-making process for disposing of this chemical.
Caption: Operational workflow for the safe assessment and disposal of 1,3-Dioxane derivatives.
References
-
National Institutes of Health (NIH). (2023). Peroxide Forming Chemicals: Management and Disposal Guidelines. Division of Occupational Health and Safety. [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2024). Substance Registry Services: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-. [Link]1]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Standard reference for peroxide chemistry in cyclic ethers).
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. carlroth.com [carlroth.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. MALTOL ISOBUTYRATE [ventos.com]
- 5. dec.vermont.gov [dec.vermont.gov]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. wku.edu [wku.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 12. ors.od.nih.gov [ors.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
